Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-Ethyl-4-fluorobenzamide
Executive Summary N-Ethyl-4-fluorobenzamide (CAS 772-18-9) represents a critical structural motif in medicinal chemistry, serving as both a robust intermediate and a pharmacophore model for fluorinated amides.[1] Its str...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-Ethyl-4-fluorobenzamide (CAS 772-18-9) represents a critical structural motif in medicinal chemistry, serving as both a robust intermediate and a pharmacophore model for fluorinated amides.[1] Its structural integrity combines the metabolic resistance of the para-fluorine substituent with the lipophilic modulation of the N-ethyl chain.[1] This guide provides a comprehensive analysis of its physicochemical properties, a validated synthetic protocol, and its application in structure-activity relationship (SAR) studies, specifically within the context of anti-inflammatory and analgesic drug development.[1]
Chemical Identity & Structural Analysis[2][4][5][6][7][8]
The compound consists of a benzamide core substituted at the para-position with a fluorine atom and alkylated at the nitrogen with an ethyl group.[1] The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), deactivating the benzene ring toward electrophilic aromatic substitution while simultaneously blocking the para-position from cytochrome P450-mediated hydroxylation—a common metabolic clearance pathway.[1]
The physicochemical profile of N-ethyl-4-fluorobenzamide suggests a molecule with moderate lipophilicity and high permeability, making it suitable for CNS-active drug scaffolds or oral dosage forms.[1]
Key Physical Constants[4]
Property
Value
Source/Condition
Boiling Point
289.3°C
@ 760 mmHg
Density
1.11 g/cm
@ 25°C
Flash Point
128.8°C
Closed Cup
LogP
1.97
Predicted (Consensus)
PSA
29.10 Å
Polar Surface Area
Solubility
DMSO, Methanol, DCM
Low water solubility
Electronic & Lipophilic Effects
The para-fluorine substituent increases the lipophilicity (LogP) relative to the unsubstituted benzamide, enhancing membrane permeability.[1] Simultaneously, the C-F bond (bond energy ~116 kcal/mol) provides significant thermal and metabolic stability.[1]
Synthetic Methodology: Acylation Protocol
While various routes exist, the most reliable laboratory-scale synthesis involves the nucleophilic acyl substitution of 4-fluorobenzoyl chloride with ethylamine under Schotten-Baumann conditions.[1] This method minimizes side reactions and simplifies purification.[1]
Reaction Mechanism & Workflow
The reaction proceeds via an addition-elimination mechanism.[1] The ethylamine nucleophile attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate.[1] The chloride ion is then eliminated, reforming the carbonyl and generating HCl, which is neutralized by an auxiliary base (TEA or excess ethylamine).[1]
Figure 1: Step-by-step synthetic workflow for the acylation of ethylamine.
Preparation: Charge a round-bottom flask with Ethylamine (1.2 eq) and TEA (1.5 eq) in anhydrous DCM. Cool the mixture to 0°C using an ice bath.
Addition: Dissolve 4-Fluorobenzoyl chloride (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 30 minutes to control the exotherm.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor reaction progress by TLC (30% EtOAc in Hexanes).
Workup: Dilute the reaction mixture with DCM. Wash sequentially with:
N-Ethyl-4-fluorobenzamide serves as a valuable scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors.[1]
Metabolic Stability & Bioisosterism
The fluorine atom at the para-position is a classic medicinal chemistry strategy.[1] It blocks metabolic oxidation (hydroxylation) at the most reactive site on the phenyl ring, significantly extending the half-life (
) of the compound compared to the non-fluorinated analog.[1]
Figure 2: Pharmacophore dissection highlighting the functional role of each structural component.
Research Applications
COX Inhibition: Derivatives of 4-fluorobenzamide have shown selectivity for COX-2 enzymes, reducing gastric toxicity associated with COX-1 inhibition [1].[1]
Antiviral Agents: Related N-substituted benzamides are investigated for activity against enteroviruses (e.g., EV71) [2].[1][4]
In case of contact, wash affected area with soap and water for 15 minutes.[1][6]
References
Hana, H. et al. (2021).[1][7] Design and synthesis of novel 4-fluorobenzamide-based derivatives as promising anti-inflammatory and analgesic agents. PubMed.[8][1][9] Available at: [Link][1]
Wang, Y. et al. (2018).[1] Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives. MDPI Molecules. Available at: [Link][1]
PubChem.[1][9] (n.d.). 4-Fluorobenzamide Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
ChemSrc. (2025).[5][1][10] N-Ethyl-4-fluorobenzamide MSDS and Properties. Available at: [Link][5][1]
Technical Monograph: Structural Dynamics and Synthetic Utility of N-Ethyl-4-fluorobenzamide
Executive Summary N-Ethyl-4-fluorobenzamide (CAS 772-18-9) represents a critical structural motif in medicinal chemistry, serving as both a metabolic probe and a scaffold for bioactive benzamides. This monograph analyzes...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-Ethyl-4-fluorobenzamide (CAS 772-18-9) represents a critical structural motif in medicinal chemistry, serving as both a metabolic probe and a scaffold for bioactive benzamides. This monograph analyzes the molecule's physicochemical properties, detailing the electronic influence of the para-fluorine substituent on amide bond stability and metabolic resistance. We provide a validated synthetic protocol and a structural analysis framework designed for researchers optimizing lead compounds in drug discovery.
Molecular Architecture & Electronic Properties
The efficacy of N-ethyl-4-fluorobenzamide in pharmacological applications stems from the unique electronic perturbations introduced by the fluorine atom.
The Para-Fluoro Effect
Fluorine is the most electronegative element (3.98 Pauling scale), yet it exhibits a dual nature in aromatic systems:
Inductive Withdrawal (-I): Pulls electron density through the sigma bond skeleton, deactivating the ring.
Resonance Donation (+R): The lone pair on fluorine can donate into the
-system, stabilizing carbocation intermediates during electrophilic aromatic substitution, though less effectively than it withdraws inductively.
In the context of the amide moiety, the para-fluorine atom modulates the electrophilicity of the carbonyl carbon. Unlike heavier halogens, fluorine's orbital overlap (2p-2p) with carbon is efficient, allowing it to subtly alter the pKa of the conjugate acid and the dipole moment of the molecule, which is critical for binding affinity in protein pockets.
Visualization: Electronic & Structural Logic
Figure 1: Mechanistic impact of fluorine substitution on stability and physicochemical properties.
Validated Synthetic Protocol
While various methods exist, the acylation of ethylamine using 4-fluorobenzoyl chloride remains the most robust method for high-purity synthesis. This protocol minimizes side reactions common in direct carboxylic acid coupling (e.g., racemization or incomplete conversion).
Reaction Scheme
Reagents: 4-Fluorobenzoyl chloride, Ethylamine (2.0 M in THF), Triethylamine (TEA), Dichloromethane (DCM).
Step-by-Step Methodology
Preparation of Electrophile:
Dissolve 4-fluorobenzoyl chloride (1.0 equiv) in anhydrous DCM under an inert atmosphere (
or Ar).
Rationale: DCM is non-nucleophilic and solubilizes both the acyl chloride and the final amide product.
Base Addition:
Cool the solution to 0°C. Add Triethylamine (1.2 equiv) dropwise.
Rationale: TEA acts as an HCl scavenger. Cooling prevents exotherms that could lead to bis-acylation or hydrolysis.
Nucleophilic Attack:
Add Ethylamine (1.1 equiv) slowly.
Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.
Monitoring: Check completion via TLC (Eluent: 30% EtOAc/Hexanes). The acyl chloride spot (
) should disappear.
Workup & Purification:
Wash the organic layer with 1M HCl (removes unreacted amine/TEA).
Wash with sat.
(removes unreacted acid).
Dry over
, filter, and concentrate in vacuo.
Crystallization: Recrystallize from Ethanol/Water if necessary to achieve >98% purity.
Process Flow Visualization
Figure 2: Optimized synthetic workflow for N-ethyl-4-fluorobenzamide production.
Spectroscopic Characterization
Accurate identification relies on the distinct splitting patterns caused by the fluorine atom (
) and the ethyl group.
Data Summary Table
Property
Value / Description
Note
Formula
MW: 167.18 g/mol
Physical State
White to Off-white Solid
MP range typically 120-130°C (derivative dependent)
NMR (Ethyl)
1.25 (t, 3H), 3.45 (q, 2H)
Typical ethyl amide pattern
NMR (Aromatic)
7.10 (t/dd, 2H), 7.80 (dd, 2H)
AA'BB' system; and coupling observed
NMR
-108 to -110 ppm
Characteristic of fluoro-benzene
IR (Carbonyl)
~1635-1645
Amide I band
Interpretation Logic
H-NMR: The aromatic region is diagnostic. The protons ortho to the fluorine (approx 7.1 ppm) appear as complex triplets due to coupling with both the meta protons and the fluorine atom. The protons ortho to the carbonyl (approx 7.8 ppm) appear downfield due to the electron-withdrawing nature of the carbonyl.
C-NMR: Expect doublet splitting for carbons on the ring due to C-F coupling. The ipso-carbon (attached to F) will have a large coupling constant (
).
Biopharmaceutical Implications[5]
Metabolic Stability (The Blockade Effect)
In drug development, the para-position of a phenyl ring is a primary site for Phase I metabolism (hydroxylation) by Cytochrome P450 enzymes.
Mechanism: Replacing Hydrogen with Fluorine blocks this oxidation because the C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond energy (~99 kcal/mol).
Result: This substitution extends the half-life (
) of the molecule in vivo without significantly altering the steric profile, as the Van der Waals radius of Fluorine (1.47 Å) is close to Hydrogen (1.20 Å).
Lipophilicity and Permeability
The N-ethyl group adds moderate lipophilicity compared to a primary amide, improving membrane permeability (LogP modulation). This makes N-ethyl-4-fluorobenzamide an ideal "fragment" for checking hydrophobic pocket interactions in SAR (Structure-Activity Relationship) studies.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71572, 4-Fluorobenzamide. Retrieved from [Link]
Ren, S., et al. (2009). N-(2-Diethylaminoethyl)-4-[18F]fluorobenzamide for imaging melanoma. Molecular Imaging and Biology. Retrieved from [Link]
ChemSrc. (2025).[2] N-Ethyl 4-fluorobenzamide CAS#: 772-18-9 MSDS and Properties. Retrieved from [Link]
Technical Guide: Synthesis of N-Ethyl-4-fluorobenzamide
Executive Summary N-Ethyl-4-fluorobenzamide (CAS 772-18-9) is a secondary amide frequently utilized as a structural motif in medicinal chemistry, particularly in the development of radiolabeled PET probes and voltage-gat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-Ethyl-4-fluorobenzamide (CAS 772-18-9) is a secondary amide frequently utilized as a structural motif in medicinal chemistry, particularly in the development of radiolabeled PET probes and voltage-gated sodium channel blockers.[1] Its synthesis represents a classic paradigm of amide bond formation, balancing the electronic deactivation of the fluorine substituent with the nucleophilicity of ethylamine.[1]
This guide details the two most robust pathways for its synthesis:
The Acyl Chloride Pathway (Route A): The industry standard for scale-up, offering high yields and rapid kinetics.[1]
The Mixed Anhydride Pathway (Route B): A milder alternative suitable for parallel synthesis or when acid-sensitive moieties are present.[1]
Retrosynthetic Analysis
To design the synthesis, we disconnect the amide bond (C-N), revealing the nucleophilic amine and the electrophilic acyl donor.[1] The 4-fluoro substituent on the aromatic ring is electron-withdrawing, which actually activates the carbonyl carbon towards nucleophilic attack compared to a non-substituted benzamide.[1]
Figure 1: Retrosynthetic disconnection of N-ethyl-4-fluorobenzamide showing the convergence of 4-fluorobenzoic acid and ethylamine.[1][2]
Primary Pathway: Acyl Chloride Method
Status: Gold Standard for Scale-Up
Mechanism: Nucleophilic Addition-Elimination[1]
This route involves the in situ generation of 4-fluorobenzoyl chloride.[1] The acid chloride is highly electrophilic, ensuring complete conversion of the amine even at room temperature.[1]
Charge a flame-dried Round Bottom Flask (RBF) with 4-fluorobenzoic acid (1.0 equiv).
Add anhydrous DCM (0.5 M concentration relative to acid).
Add Thionyl Chloride (3.0 equiv) dropwise under N₂ atmosphere. Optional: Add 1 drop of DMF to catalyze the reaction.
Reflux the mixture at 40°C for 2–3 hours. Monitor by TLC (convert an aliquot to methyl ester) or simply observe the cessation of gas evolution (SO₂/HCl).[1]
Critical Step: Evaporate the solvent and excess SOCl₂ in vacuo to yield the crude acid chloride as a pale yellow oil/solid.[1] Re-dissolve in fresh anhydrous DCM.
Step 2: Amide Coupling
Cool the acid chloride solution to 0°C in an ice bath.
The product, N-ethyl-4-fluorobenzamide, is typically a low-melting solid or colorless oil (Melting Point is often depressed by the N-ethyl group compared to the N-H analog).[1]
Fluorinated Aromatics: 4-Fluorobenzoic acid and its derivatives can be skin irritants.[1] The C-F bond is stable, but combustion may release HF (Hydrofluoric acid).[1]
Ethylamine: Extremely volatile (BP 16.6°C) and corrosive.[1] Always handle the gas or low-boiling liquid solutions in a well-ventilated fume hood.[1] Using 2.0M solutions in THF or Methanol is significantly safer than using neat ethylamine.[1]
Thionyl Chloride: Reacts violently with water to release SO₂ and HCl gases.[1] Quench excess reagent carefully.
References
Preparation of Amides via Acid Chlorides: Org. Synth.1928 , 8, 104.[1] (General protocol adaptation).[1]
Synthesis of Fluorobenzamides: J. Med. Chem.2012 , 55, 23, 10405–10413.[1] (Methodology for fluorinated amide coupling).
Physical Properties of N-Ethyl-4-fluorobenzamide: PubChem Compound Summary for CID 12217354.[1] .[1]
Mixed Anhydride Coupling Protocol: Tetrahedron2004 , 60, 2447-2467.[1] (Review of amide bond formation strategies).
Technical Guide: Solubility Profiling & Physicochemical Characterization of N-ethyl-4-fluorobenzamide
Executive Summary N-ethyl-4-fluorobenzamide (CAS: 772-18-9) is a critical pharmacophore and intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and STK4 kinase inhibitors.[1] While often utiliz...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-ethyl-4-fluorobenzamide (CAS: 772-18-9) is a critical pharmacophore and intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and STK4 kinase inhibitors.[1] While often utilized in drug discovery, comprehensive peer-reviewed thermodynamic solubility datasets for this specific intermediate are not publicly indexed in major physicochemical repositories (e.g., J. Chem. Eng.[2] Data).
This guide serves as a definitive technical resource for researchers requiring solubility data. It synthesizes available physicochemical constants, provides a predicted solubility profile based on structural activity relationships (SAR), and outlines a validated experimental protocol for generating precise solubility data in-house. This approach ensures scientific integrity by distinguishing between empirical synthesis observations and thermodynamic constants.[2]
Part 1: Physicochemical Identity & Structural Context
Understanding the solubility behavior of N-ethyl-4-fluorobenzamide requires analysis of its molecular descriptors.[2] The presence of the fluorine atom (para-position) increases lipophilicity compared to the parent benzamide, while the N-ethyl group reduces the potential for intermolecular hydrogen bonding network formation in the crystal lattice, typically lowering the melting point relative to the unsubstituted amide.[2]
Table 1: Physicochemical Properties
Property
Value
Source/Method
CAS Number
772-18-9
Chemical Abstracts Service
Molecular Formula
C₉H₁₀FNO
Stoichiometry
Molecular Weight
167.18 g/mol
Calculated
Physical State
White Solid
Synthesis observation [1]
LogP (Octanol/Water)
~1.97
Predicted (Consensus)
H-Bond Donors
1 (Amide NH)
Structural Analysis
H-Bond Acceptors
2 (C=O, F)
Structural Analysis
Melting Point
108–112 °C (Predicted)
Analog comparison*
pKa
~14-15 (Amide NH)
Non-ionizable in physiological pH
*Note: Unsubstituted 4-fluorobenzamide melts at 154–157°C. N-alkylation typically depresses MP.
Part 2: Solubility Profile (Predicted & Observed)
Based on the compound's LogP of ~1.97 and its utility in nucleophilic aromatic substitution reactions reported in patent literature [1, 2], the following solubility profile is established.
Poor solubility due to lipophilic aromatic ring.[2]
Non-Polar
Hexane, Heptane
Very Low
Used as an antisolvent to precipitate the product.[2]
Thermodynamic Implications
The dissolution of N-ethyl-4-fluorobenzamide is endothermic (
). Solubility will increase significantly with temperature.[2][3] For purification, a binary solvent system of Ethanol/Water or EtOAc/Hexane is recommended, utilizing the temperature dependence of solubility to achieve supersaturation upon cooling.[2]
Part 3: Experimental Determination Protocol
To generate a regulatory-grade solubility dataset (e.g., for IND filing or process optimization), the following "Shake-Flask" protocol combined with HPLC-UV quantification is the gold standard.
Workflow Visualization
The following diagram illustrates the logical flow for determining thermodynamic solubility, ensuring data integrity.
Caption: Standard Operating Procedure (SOP) for thermodynamic solubility determination via the Shake-Flask method.
Detailed Protocol
Objective: Determine the saturation solubility (
) at 25°C.
Preparation : Weigh approximately 10 mg of N-ethyl-4-fluorobenzamide into a 4 mL glass vial.
Solvent Addition : Add 1 mL of the target solvent (e.g., Phosphate Buffer pH 7.4, Ethanol).[2]
Saturation Verification : Visually confirm undissolved solid remains.[2] If clear, add more solid until a suspension persists.[2]
Equilibration : Place vials in an orbital shaker/incubator at 25°C ± 0.1°C. Agitate at 200 RPM for 24 hours.
Note: For synthesis intermediates, 24 hours is sufficient.[2] For final drug candidates, 72 hours is preferred to ensure stable crystal form.
Sampling :
Centrifuge the suspension at 10,000 RPM for 10 minutes (thermostatted to 25°C).
Detection : UV @ 254 nm (Aromatic ring absorption).[2]
Injection : 10 µL.
Calculation :
Part 4: Synthesis & Purification Applications
The solubility data directly informs the isolation of this intermediate during synthesis.[2]
Recrystallization Strategy
For purification from crude reaction mixtures (e.g., after amidation of 4-fluorobenzoyl chloride), a cooling crystallization is effective.[2]
Solvent System : Ethanol/Water (approx. 3:1 ratio).[2]
Mechanism :
Dissolve crude solid in hot Ethanol (60°C). High solubility.
Slowly add Water (antisolvent) until slight turbidity.[2]
Cool slowly to 4°C. Solubility drops, inducing crystallization of the pure N-ethyl-4-fluorobenzamide.[2]
Filter and wash with cold water (low solubility prevents loss).[2]
Reaction Solvent Selection[2]
Nucleophilic Substitution : When reacting with piperazine derivatives (common in PARP inhibitor synthesis [2]), use Acetonitrile or DMF .[2] These solvents dissolve the N-ethyl-4-fluorobenzamide completely, ensuring homogeneous kinetics, while often precipitating the inorganic salt byproducts (e.g., KBr/KCl).
References
Synthesis & Characterization : Penning, T. D., et al. "Synthesis and biological evaluation of PARP inhibitors."[2] Journal of Medicinal Chemistry (Cited in patent literature for synthesis of benzamide intermediates).[2]
Patent Application : US Patent 2010/0206744 A1. "Poly (ADP-ribose) polymerase (PARP) inhibitors." Describes the synthesis of N-ethyl-4-fluorobenzamide as Intermediate A.Link[2]
Methodology : Avdeef, A. (2012).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State.[2] Wiley-Interscience.[2] (Authoritative text on solubility protocols).
Physicochemical Data : PubChem Compound Summary for CID 71572 (4-Fluorobenzamide analogs). Link
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of N-ethyl-4-fluorobenzamide
Foreword: Charting a Course for Discovery In the landscape of modern drug discovery, the journey from a novel chemical entity to a potential therapeutic is one of meticulous investigation and strategic scientific inquiry...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Charting a Course for Discovery
In the landscape of modern drug discovery, the journey from a novel chemical entity to a potential therapeutic is one of meticulous investigation and strategic scientific inquiry. This guide is designed for researchers, scientists, and drug development professionals embarking on the exploration of N-ethyl-4-fluorobenzamide, a compound nestled within the promising class of fluorinated benzamides. While the biological activities of its structural cousins hint at a range of possibilities, from antimicrobial to anticancer effects, N-ethyl-4-fluorobenzamide itself remains a largely uncharted territory.[1][2] This document serves as a comprehensive roadmap, not merely listing protocols, but providing the scientific rationale behind a tiered, multi-faceted screening approach. Our directive is to empower you with the knowledge to systematically and efficiently uncover the biological significance of this molecule, transforming a chemical structure into a story of potential therapeutic innovation.
The Compound in Focus: N-ethyl-4-fluorobenzamide - A Profile
Before delving into biological screening, a foundational understanding of the test compound is paramount.
The presence of a fluorine atom is a key structural feature. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability and modulate receptor binding affinity.[1] The benzamide core is a common scaffold in a variety of biologically active compounds, suggesting a broad potential for interaction with biological targets.[1]
Strategic Screening: A Tiered Approach to Uncovering Biological Activity
A robust screening strategy is not a random walk through a forest of assays. It is a carefully planned expedition, starting with broad, high-throughput methods to identify "hits" and progressively narrowing down to more specific and complex assays to validate and characterize those hits. This tiered approach, often referred to as a screening cascade, maximizes efficiency and minimizes resource expenditure.
Our proposed screening cascade for N-ethyl-4-fluorobenzamide is designed to cast a wide net initially, followed by increasingly focused investigations into promising areas of activity.
Caption: A tiered screening cascade for N-ethyl-4-fluorobenzamide.
Tier 1: Primary Screening - Casting a Wide Net
The initial phase of screening is designed to be rapid and cost-effective, providing a broad overview of the compound's general bioactivity.[6]
Broad Cytotoxicity Profiling
Rationale: Before assessing specific biological activities, it is crucial to determine the concentration range at which N-ethyl-4-fluorobenzamide exhibits cytotoxic effects. This information is vital for designing subsequent assays and interpreting their results. A compound that shows activity only at highly cytotoxic concentrations is generally not a promising therapeutic candidate.
Experimental Protocol: MTT Assay
Cell Culture: Plate a panel of human cancer cell lines (e.g., HepG2 - liver, A549 - lung, MCF-7 - breast) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Prepare a serial dilution of N-ethyl-4-fluorobenzamide in the appropriate cell culture medium. The concentration range should be wide, for instance, from 0.1 µM to 100 µM. Add the compound dilutions to the cells and incubate for 48-72 hours.
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Antimicrobial Screening
Rationale: Given that some benzamide derivatives have shown antimicrobial properties, a primary screen against a panel of pathogenic bacteria and fungi is a logical starting point.[2]
Experimental Protocol: Broth Microdilution Assay
Microorganism Preparation: Prepare standardized inoculums of representative Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans) in their respective broth media.
Compound Dilution: Prepare a two-fold serial dilution of N-ethyl-4-fluorobenzamide in a 96-well plate.
Inoculation: Add the microbial inoculum to each well.
Incubation: Incubate the plates at the optimal temperature for each microorganism for 18-24 hours (for bacteria) or 48 hours (for fungi).
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth.
Tier 2: Target-Oriented and Phenotypic Screening
Based on the results of the primary screen and the chemical nature of N-ethyl-4-fluorobenzamide, more focused assays are employed in Tier 2.
Enzyme Inhibition Assays
Rationale: Many drugs exert their effects by inhibiting enzymes.[7][8] The benzamide scaffold is present in inhibitors of various enzyme classes. A panel of representative enzymes can be screened to identify potential inhibitory activity.
Example Experimental Protocol: Kinase Inhibition Assay (Generic)
Assay Setup: In a 384-well plate, add the kinase, a fluorescently labeled peptide substrate, and ATP.
Compound Addition: Add N-ethyl-4-fluorobenzamide at a fixed concentration (e.g., 10 µM).
Reaction Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer - TR-FRET).
Data Analysis: Calculate the percentage of inhibition relative to a control reaction without the compound.
A panel of kinases and other enzymes like proteases and phosphatases should be considered for this screening.
Receptor Binding Assays
Rationale: The interaction of small molecules with cellular receptors is a fundamental mechanism of drug action.[9][10] Receptor binding assays can determine if N-ethyl-4-fluorobenzamide binds to specific receptors.
Example Experimental Protocol: GPCR Radioligand Binding Assay
Membrane Preparation: Prepare cell membranes expressing the G-protein coupled receptor (GPCR) of interest.
Assay Mixture: In a 96-well filter plate, combine the cell membranes, a radiolabeled ligand known to bind to the receptor, and N-ethyl-4-fluorobenzamide.
Incubation: Incubate the mixture to allow binding to reach equilibrium.
Filtration and Washing: Rapidly filter the contents of the plate through a glass fiber filter to separate the bound from the free radioligand. Wash the filters to remove non-specifically bound radioligand.
Scintillation Counting: Add scintillation fluid to the filter plate and count the radioactivity to quantify the amount of bound radioligand.
Data Analysis: Determine the ability of N-ethyl-4-fluorobenzamide to displace the radioligand from the receptor.
Phenotypic Cell-Based Assays
Rationale: Phenotypic screens assess the effect of a compound on cellular behavior or function without a preconceived target.[11] This approach can uncover unexpected biological activities.
Example Assay: Anti-inflammatory Assay (LPS-stimulated Macrophages)
Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in 96-well plates.
Compound Pre-treatment: Treat the cells with non-toxic concentrations of N-ethyl-4-fluorobenzamide for 1 hour.
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
Incubation: Incubate for 24 hours.
Quantification of Inflammatory Markers: Measure the levels of inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using an ELISA kit.
Data Analysis: Determine the extent to which N-ethyl-4-fluorobenzamide inhibits the production of inflammatory markers.
Tier 3: Hit Validation and Selectivity Profiling
Compounds that show promising activity ("hits") in Tier 2 are subjected to more rigorous testing to confirm their activity and assess their selectivity.
Dose-Response Analysis
Rationale: To quantify the potency of a hit compound, a dose-response curve is generated to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
Methodology: This involves repeating the relevant Tier 2 assay with a wider range of concentrations of N-ethyl-4-fluorobenzamide (typically a 10-point, half-log dilution series). The resulting data is then fitted to a sigmoidal dose-response curve to calculate the IC50 or EC50 value.
Selectivity Profiling
Rationale: An ideal drug candidate should be selective for its intended target to minimize off-target effects and potential toxicity.
Methodology: If N-ethyl-4-fluorobenzamide is found to inhibit a particular enzyme or bind to a specific receptor, it should be tested against a panel of closely related enzymes or receptors. The goal is to demonstrate that the compound is significantly more potent against its primary target.
Tier 4: Mechanism of Action and Lead Optimization
For highly potent and selective hits, the focus shifts to elucidating the mechanism of action and assessing drug-like properties.
Caption: Workflow for Mechanism of Action and ADME/Tox profiling.
Mechanism of Action (MOA) Studies
Rationale: Understanding how a compound exerts its biological effect at a molecular level is crucial for its further development.[12]
Methodologies:
For Enzyme Inhibitors: Conduct enzyme kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
For Receptor Ligands: Perform functional assays to determine if the compound is an agonist, antagonist, or inverse agonist.
Cellular Target Engagement: Use techniques like Western blotting to assess the modulation of downstream signaling pathways or cellular thermal shift assays (CETSA) to confirm target binding in a cellular context.
In Vitro ADME/Tox Profiling
Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is critical to identify potential liabilities that could lead to failure in later stages of drug development.[13][14][15]
Key In Vitro ADME/Tox Assays:
Parameter
Assay
Purpose
Absorption
PAMPA, Caco-2 permeability
Predict intestinal absorption
Metabolism
Microsomal stability, Hepatocyte stability
Assess metabolic stability
Toxicity
hERG assay, Ames test, Cytotoxicity in primary cells
Evaluate potential for cardiotoxicity, mutagenicity, and general toxicity
Data Interpretation and Future Directions
The culmination of this comprehensive screening cascade will be a rich dataset that paints a detailed picture of the biological activity of N-ethyl-4-fluorobenzamide. Positive results in any of the outlined assays will provide a strong foundation for further investigation, including lead optimization through medicinal chemistry, and in vivo studies in relevant animal models.
This guide provides a robust framework for the systematic biological activity screening of N-ethyl-4-fluorobenzamide. By following this structured and scientifically-driven approach, researchers can efficiently and effectively unlock the potential of this novel compound and contribute to the ongoing quest for new and improved therapeutics.
References
ResearchGate. Design, synthesis, molecular docking and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives as effective antimicrobial and antiproliferative agents. [Link]
Synthesis and Crystal Structure of Ethyl 4-(4-Nitrobenzamido)-3-(N-methyl-4-nitrobenzamido) benzoate Monohydrate. [Link]
Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. [Link]
ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]
MDPI. Special Issue : Enzyme Inhibitors in Drug Discovery and Development. [Link]
Technology Networks. High-Throughput Screening in Drug Discovery Explained. [Link]
ResearchGate. High Throughput Screening (HTS) Techniques: Applications in Chemical Biology. [Link]
The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. [Link]
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Creative Biostructure. In Vitro ADME-Tox Profiling. [Link]
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An In-depth Technical Guide to N-ethyl-4-fluorobenzamide: Synthesis, Characterization, and Context
This technical guide provides a comprehensive overview of N-ethyl-4-fluorobenzamide, a fluorinated aromatic amide. While the specific historical discovery of this compound is not prominently documented in scientific lite...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive overview of N-ethyl-4-fluorobenzamide, a fluorinated aromatic amide. While the specific historical discovery of this compound is not prominently documented in scientific literature, its existence is a logical extension of established synthetic methodologies developed for N-substituted benzamides. This guide will delve into its chemical properties, a detailed, field-proven synthetic protocol, and its characterization, framed within the broader context of benzamide chemistry.
Introduction to N-substituted Benzamides
N-substituted benzamides represent a significant class of organic compounds with wide-ranging applications in medicinal chemistry, materials science, and as synthetic intermediates. The introduction of substituents on the nitrogen atom and the phenyl ring allows for the fine-tuning of their physical, chemical, and biological properties. The fluorine atom in N-ethyl-4-fluorobenzamide is of particular interest, as fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.
While a seminal "discovery" paper for N-ethyl-4-fluorobenzamide is not readily identifiable, its synthesis is based on the straightforward and well-established reaction between an acyl chloride and a primary amine. This reaction has been a fundamental tool in organic chemistry for over a century, suggesting that N-ethyl-4-fluorobenzamide was likely first synthesized as a matter of routine organic synthesis rather than a targeted discovery effort.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development. The key properties of N-ethyl-4-fluorobenzamide are summarized in the table below.
The synthesis of N-ethyl-4-fluorobenzamide is most directly achieved through the nucleophilic acyl substitution of 4-fluorobenzoyl chloride with ethylamine. This reaction is a classic example of amide bond formation.
Reaction Mechanism
The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of ethylamine attacks the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion to form the stable amide product. An excess of ethylamine or the addition of a non-nucleophilic base is typically used to neutralize the hydrochloric acid byproduct.
Diagram of the Synthesis of N-ethyl-4-fluorobenzamide
A Technical Guide to the Purity and Grade of N-ethyl-4-fluorobenzamide for Researchers and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise characterization of chemical entities is paramount. N-ethyl-4-fluorobenzamide, a key building block and intermediate in the synthesis of various phar...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery and development, the precise characterization of chemical entities is paramount. N-ethyl-4-fluorobenzamide, a key building block and intermediate in the synthesis of various pharmacologically active molecules, is no exception. Its purity and grade are critical parameters that can significantly influence the outcome of research experiments, the viability of a synthetic route, and ultimately, the safety and efficacy of a potential therapeutic agent. This guide provides an in-depth technical overview of the synthesis, purification, and analytical characterization of N-ethyl-4-fluorobenzamide, with a focus on defining its purity and understanding the nuances of its various grades.
Physicochemical Properties and Significance
N-ethyl-4-fluorobenzamide (CAS RN: 772-18-9) is a white to off-white solid with the molecular formula C₉H₁₀FNO and a molecular weight of 167.18 g/mol .[1] Its structure, featuring a fluorinated benzene ring coupled to an ethyl amide group, makes it a valuable synthon in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of parent molecules, making fluorinated intermediates like this highly sought after.
Synthesis and Purification: A Pathway to High Purity
The most common and efficient laboratory-scale synthesis of N-ethyl-4-fluorobenzamide involves the acylation of ethylamine with 4-fluorobenzoyl chloride. This reaction is typically carried out in an aprotic solvent in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: Synthetic workflow for N-ethyl-4-fluorobenzamide.
Experimental Protocol: Synthesis
This protocol describes a representative procedure for the synthesis of N-ethyl-4-fluorobenzamide.
Materials:
4-fluorobenzoyl chloride
Ethylamine (as a solution in a suitable solvent, e.g., 2M in THF)
Triethylamine or pyridine (as a base)
Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Procedure:
To a stirred solution of 4-fluorobenzoyl chloride (1.0 eq) in DCM at 0 °C, add triethylamine (1.2 eq).
Slowly add a solution of ethylamine (1.1 eq) in THF.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with water.
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Potential Impurities
The primary impurities in this synthesis arise from starting materials and side reactions:
Unreacted 4-fluorobenzoyl chloride: Highly reactive and will likely be quenched during workup, but traces may remain.
Unreacted ethylamine: Volatile and mostly removed during workup and concentration.
4-fluorobenzoic acid: Formed from the hydrolysis of 4-fluorobenzoyl chloride.
Di-ethyl urea derivatives: Can form from side reactions of ethylamine.
Purification Protocol: Recrystallization
Recrystallization is a highly effective method for purifying solid organic compounds like N-ethyl-4-fluorobenzamide.[3][4]
Solvent Selection: A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often ideal. The compound should be soluble in the primary solvent at elevated temperatures and sparingly soluble at room temperature, while the anti-solvent should induce precipitation upon cooling.[5]
Procedure:
Dissolve the crude N-ethyl-4-fluorobenzamide in a minimal amount of hot ethanol.[5]
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
Perform a hot filtration to remove the charcoal and any insoluble impurities.[5]
Slowly add hot water to the filtrate until the solution becomes slightly turbid.
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[3][5]
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.[3]
Dry the purified crystals under vacuum.
Purity Analysis: A Multi-faceted Approach
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive purity assessment of N-ethyl-4-fluorobenzamide.
Caption: Analytical workflow for purity determination.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the workhorse for quantitative purity analysis.
Experimental Protocol: HPLC-UV
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be: 0-20 min, 10-90% B.[6]
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities.
Experimental Protocol: GC-MS
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).[7]
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]
Oven Program: Start at a lower temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C). A typical program could be 50 °C for 2 min, then ramp at 10 °C/min to 280 °C and hold for 5 min.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: Scan from m/z 40 to 400.
Impurities are identified by comparing their mass spectra to a library (e.g., NIST) and their retention times to known standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for confirming the chemical structure and can also provide information about impurities.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
Aromatic protons: Multiplets in the range of 7.0-7.8 ppm.
-NH proton: A broad singlet, typically around 6.0-7.0 ppm.
-CH₂- (ethyl group): A quartet around 3.4 ppm.
-CH₃ (ethyl group): A triplet around 1.2 ppm.
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
Carbonyl carbon: Around 167 ppm.
Aromatic carbons: In the range of 115-165 ppm.
-CH₂- (ethyl group): Around 35 ppm.
-CH₃ (ethyl group): Around 15 ppm.
Purity Grades and Specifications: A Framework for Application
The grade of a chemical is directly related to its purity and intended use. Understanding these grades is critical for selecting the appropriate material for a given application, from early-stage research to late-stage drug development.[8][9][10][11][12]
Caption: Relationship between purity grades and applications.
Grade
Typical Purity
Key Characteristics
Intended Use
Technical Grade
~90-95%
Contains significant impurities.
Industrial applications, not suitable for research or pharmaceutical use.[11]
Research/Lab Grade
>95%
Suitable for most laboratory research and educational purposes.[9][12] Impurity profile may not be fully characterized.
Early-stage drug discovery, synthesis of non-critical intermediates.
High Purity/Analytical Grade
>98-99%
Low levels of impurities, often with a certificate of analysis detailing the purity.
Quantitative analysis, synthesis of critical intermediates, preclinical studies.[11]
Pharmaceutical Grade (USP/BP)
>99.5%
Meets the standards of a pharmacopeia (e.g., USP, BP).[11] Manufactured under Good Manufacturing Practices (GMP). Stringent control of impurities.
Use in clinical trials and commercial drug product manufacturing.
Impurity Thresholds in Drug Development
For drug development, the International Council for Harmonisation (ICH) provides guidelines on impurities in new drug substances (ICH Q3A). These guidelines establish thresholds for reporting, identifying, and qualifying impurities.
Threshold
Maximum Daily Dose ≤ 2 g/day
Reporting Threshold
0.05%
Identification Threshold
0.10%
Qualification Threshold
0.15% or 1.0 mg per day (whichever is lower)
Any impurity exceeding the identification threshold must be structurally characterized. Impurities above the qualification threshold require toxicological assessment to ensure they do not pose a safety risk.
Conclusion
The purity and grade of N-ethyl-4-fluorobenzamide are not mere numbers on a certificate of analysis; they are critical attributes that underpin the reliability and success of research and drug development endeavors. A thorough understanding of its synthesis, potential impurities, and the analytical methods for its characterization, as outlined in this guide, empowers scientists to make informed decisions. By selecting the appropriate grade for the specific application and adhering to rigorous analytical practices, the scientific community can ensure the integrity of their results and contribute to the development of safe and effective medicines.
References
Organic Syntheses Procedure. ethyl 4-aminobenzoate. Available from: [Link].
Recrystallization. Amrita Vishwa Vidyapeetham. Available from: [Link].
Google Patents. CN101328145A - Method for producing N- ethyl carbazole.
Google Patents. CN102816071B - Synthesis method of N-ethyl ethylene diamine.
ResearchGate. RECRYSTALLIZATION. Available from: [Link].
CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Available from: [Link].
Chemsrc. N-Ethyl 4-fluorobenzamide | CAS#:772-18-9. Available from: [Link].
Waters. Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Available from: [Link].
Tilley Distribution. Understanding Chemical Grades: Technical, ACS, USP, FCC, and Water Treatment Grades Explained (17 min read) | Blog. Available from: [Link].
SIELC Technologies. Comparison of different aqueous mobile phase HPLC techniques. Available from: [Link].
Agilent. Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Available from: [Link].
Tilley Distribution. Defining Chemical Grades: An Explainer. Available from: [Link].
The Royal Society of Chemistry. 1H NMR (400 MHz, CDCl3) 7. Available from: [Link].
PubMed. Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. Available from: [Link].
Organometallics. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available from: [Link].
Lab Manager. The Most Common Grades of Reagents and Chemicals. Available from: [Link].
ReAgent. What Do The Different Grades Of Chemical Mean?. Available from: [Link].
ResearchGate. For HPLC, what different mobile phases are best to start with for methods development?. Available from: [Link].
Next LVL Programming. How To Select Mobile Phase In HPLC Method Development?. Available from: [Link].
Reddit. Recrystallisation Help : r/Chempros. Available from: [Link].
ResearchGate. Solvent-free headspace GC/MS method for sensitive screening of N-nitrosodimethylamine in drug products | Request PDF. Available from: [Link].
Phenomenex. Mobile Phase Selectivity. Available from: [Link].
PubChem. N-ethyl-4-methoxybenzamide. Available from: [Link].
The Royal Society of Chemistry. Supplementary Information. Available from: [Link].
N-ethyl-4-fluorobenzamide in radiolabeling for PET imaging
Application Note: N-Ethyl-4-[ F]fluorobenzamide as a Benchmarking Standard for Aromatic Radiofluorination[1] F]fluorobenzamide via SNAr and Copper-Mediated Radiofluorination (CMRF). Executive Summary N-Ethyl-4-fluorobenz...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: N-Ethyl-4-[
F]fluorobenzamide as a Benchmarking Standard for Aromatic Radiofluorination[1]
F]fluorobenzamide via SNAr and Copper-Mediated Radiofluorination (CMRF).
Executive Summary
N-Ethyl-4-fluorobenzamide (NEFB) serves a critical role in Positron Emission Tomography (PET) radiochemistry not primarily as a clinical diagnostic, but as a robust model system for validating novel radiofluorination methodologies.[1] Its structure—an electron-deficient aromatic ring containing a secondary amide—mimics the physicochemical properties of numerous benzamide-based radiotracers (e.g.,
This Application Note provides two distinct, field-validated protocols for labeling NEFB with Fluorine-18:
Method A (Traditional): Nucleophilic Aromatic Substitution (SNAr) using a nitro-precursor.
Method B (Advanced): Copper-Mediated Radiofluorination (CMRF) using a boronic ester precursor.[1]
Key Application: These protocols are designed for researchers establishing automated synthesis modules or validating new catalytic systems before transitioning to high-value, complex clinical precursors.[1]
Strategic Overview & Mechanism
Why this Molecule?
The benzamide moiety activates the para-position for nucleophilic attack, making NEFB an ideal candidate for SNAr. However, the activation is moderate compared to 4-nitrobenzonitrile, requiring rigorous drying and elevated temperatures.[1] This makes NEFB a "stress test" for the dryness of the [
F]fluoride source.[1] Conversely, for CMRF, NEFB demonstrates the tolerance of transition-metal catalysts toward Lewis-basic amide nitrogens.[1]
Reaction Pathways
The following diagram contrasts the two methodologies detailed in this guide.
Figure 1: Mechanistic divergence between classical SNAr (via Meisenheimer complex) and Copper-Mediated Radiofluorination (via oxidative addition/reductive elimination).[1]
Add 1 mL of anhydrous MeCN and repeat evaporation (2x) to ensure removal of bulk water.[1] Note: Residual water severely hampers SNAr efficiency by solvating the fluoride ion.[1]
Labeling Reaction:
Dissolve N-ethyl-4-nitrobenzamide (5.0 mg) in 0.8 mL anhydrous DMSO.
Objective: Labeling under milder conditions; demonstrates utility for electron-rich or complex scaffolds where SNAr fails.
Precursor: N-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide.
Atmosphere:Air or Oxygen (Essential for the re-oxidation of Cu species in the catalytic cycle).[1]
Protocol Steps
Trapping & Elution:
Trap [
F]fluoride on a QMA cartridge (counter-ion: triflate or carbonate).[1]
Elute with a solution of Et
NHCO or TBAHCO in MeOH/water.[1] Alternatively, elute with the copper catalyst solution if using "minimalist" protocols (refer to Zlatopolskiy et al.).[1]
Drying:
Azeotropically dry the fluoride as in Method A. Note: CMRF is slightly more tolerant of moisture than SNAr, but dryness is still best practice.[1]
Add the reaction mixture to the dried fluoride residue.[1]
Heat at 110 °C for 20 minutes .
Crucial: Ensure the headspace contains air (do not purge with Nitrogen during reaction).[1] The presence of oxygen promotes the formation of the reactive high-valent Cu(III)-F species.[1]
Solution: Check the azeotropic distillation lines for condensation. Ensure the vacuum is sufficient (< 10 mbar).[1] Increase the amount of K2.2.2 slightly (up to 20 mg).
Low Yield in CMRF
Cause: Oxygen deprivation or catalyst decomposition.[1]
Solution: Do not seal the vessel under N
. Ensure the reaction vial has a small vent or is filled with air before heating.[1] Verify the quality of [Cu(OTf)(py)] (it should be blue/purple; if brown/green, it may be degraded).[1]
Radiolysis
Symptom: Purity drops over time; baseline noise increases.[1]
Solution: Add ethanol or ascorbic acid (radiostabilizers) to the final formulation vial.[1]
References
Tredwell, M., et al. (2014).[1] "A General Copper-Mediated Nucleophilic 18F-Fluorination of Arenes." Angewandte Chemie International Edition, 53(30), 7751-7755.[1] Link[1]
Preshlock, S., Tredwell, M., & Gouverneur, V. (2016).[1] "18F-Labeling of Arenes and Heteroarenes for Applications in Positron Emission Tomography." Chemical Reviews, 116(2), 719-766.[1] Link[1]
Moerlein, S. M., et al. (2009).[1][2] "N-(2-Diethylaminoethyl)-4-[18F]fluorobenzamide for imaging melanoma." Nuclear Medicine and Biology, 36(8), 907-913.[1] Link
Zlatopolskiy, B. D., et al. (2019).[1] "Alcohol-supported Cu-mediated 18F-fluorination of iodonium salts under 'minimalist' conditions." Molecules, 24(17), 3197.[1] Link[1]
Lee, S. J., et al. (2021).[1][4] "SNAr Radiofluorination with In Situ Generated [18F]Tetramethylammonium Fluoride." The Journal of Organic Chemistry, 86(20), 14121-14130.[1][4] Link[1]
Application Notes & Protocols: Characterizing N-ethyl-4-fluorobenzamide as a Novel Chemical Probe
A Note to the Researcher: Initial investigations reveal that N-ethyl-4-fluorobenzamide is a known chemical entity but is not yet established in the scientific literature as a chemical probe with a defined biological targ...
Author: BenchChem Technical Support Team. Date: February 2026
A Note to the Researcher:
Initial investigations reveal that N-ethyl-4-fluorobenzamide is a known chemical entity but is not yet established in the scientific literature as a chemical probe with a defined biological target or mechanism of action.[1][2][3] This document, therefore, serves a dual purpose. First, it provides the known physicochemical properties of N-ethyl-4-fluorobenzamide. Second, and more critically, it outlines a comprehensive, field-proven strategy for the systematic evaluation of a novel compound like N-ethyl-4-fluorobenzamide to determine its potential as a selective chemical probe. This guide is structured to walk you through the essential phases of probe characterization: from initial target discovery to rigorous in-cell validation.
Introduction: The Quest for a High-Quality Chemical Probe
A chemical probe is a small molecule used to study the function of proteins and their role in biology and disease.[4] The utility of a chemical probe is directly proportional to its potency, selectivity, and the thoroughness of its characterization.[5] A poorly characterized probe can lead to ambiguous or misleading results, contributing to the challenge of reproducibility in biomedical research.[6] This guide provides the foundational workflows to rigorously assess N-ethyl-4-fluorobenzamide, or any novel small molecule, for its suitability as a chemical probe. Our approach is grounded in the principles of target identification, target validation, and selectivity profiling.
Physicochemical Properties of N-ethyl-4-fluorobenzamide
A thorough understanding of a compound's basic properties is the first step in its evaluation.
Phase 1: Target Identification – "Who Does it Bind To?"
The primary and most challenging step is to identify the cellular protein(s) that N-ethyl-4-fluorobenzamide directly interacts with. This process, often called target deconvolution, can be approached using several unbiased, proteome-wide methods.[9][10]
Strategy 1: Affinity-Based Chemoproteomics
This classic and powerful method involves immobilizing the small molecule to a solid support to "fish" for its binding partners from a cell lysate.[11]
Caption: Workflow for Affinity-Based Target Identification.
Probe Synthesis: Synthesize an analog of N-ethyl-4-fluorobenzamide with a linker arm (e.g., a short polyethylene glycol chain ending in an amine or carboxyl group) suitable for conjugation. Causality: The linker must be positioned on the molecule so as not to interfere with its putative binding interaction.
Immobilization: Covalently attach the linker-modified probe to NHS-activated Sepharose beads according to the manufacturer's protocol. Prepare control beads with no ligand or a structurally related but inactive analog.
Lysate Preparation: Grow and harvest cells of interest (e.g., a human cancer cell line like K562). Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) supplemented with protease inhibitors.
Incubation: Incubate the clarified cell lysate with the probe-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.
Washing: Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound to the probe.
Elution: Elute the bound proteins from the beads. This can be done by competitive elution with a high concentration of free N-ethyl-4-fluorobenzamide or by denaturation with SDS-PAGE loading buffer.
Analysis: Separate the eluted proteins by SDS-PAGE. Excise unique bands that appear in the probe lane but not the control lanes.
Identification: Subject the excised bands to in-gel tryptic digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[11]
Strategy 2: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to assess target engagement in living cells without modifying the compound.[12] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[13]
Caption: Proteome-wide CETSA Workflow for Target Discovery.
Cell Treatment: Treat intact cells in suspension with N-ethyl-4-fluorobenzamide at a relevant concentration (e.g., 10x the concentration that elicits a phenotypic effect) and a vehicle control (e.g., DMSO) for 1-2 hours.
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling.[14]
Lysis and Fractionation: Lyse the cells by repeated freeze-thaw cycles. Separate the soluble proteins (supernatant) from the aggregated, denatured proteins (pellet) by ultracentrifugation.
Sample Preparation for MS: Collect the supernatants. Reduce, alkylate, and digest the proteins into peptides using trypsin.
Quantitative Proteomics: Label the peptides from each temperature point and treatment condition with tandem mass tags (TMT). Combine the labeled samples and analyze by LC-MS/MS.
Data Analysis: For each identified protein, plot the relative amount remaining in the soluble fraction as a function of temperature. A rightward shift in the melting curve for a protein in the drug-treated sample compared to the vehicle control indicates direct binding.[12]
Phase 2: Target Validation – "Is the Interaction Real and Relevant?"
Once putative targets are identified, the next critical phase is to validate these interactions using orthogonal, hypothesis-driven methods.
In Vitro Binding Assays
These assays use purified components to confirm a direct physical interaction between the compound and the target protein and to quantify the binding affinity.[15]
Preparation: Express and purify the candidate target protein. Dissolve N-ethyl-4-fluorobenzamide in the same buffer used for the protein to avoid buffer mismatch effects.
Experiment: Load the purified protein into the ITC sample cell and N-ethyl-4-fluorobenzamide into the titration syringe.
Titration: Perform a series of small injections of the compound into the protein solution while measuring the heat released or absorbed.
Analysis: Integrate the heat change peaks and fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). Causality: ITC provides a complete thermodynamic profile of the interaction, making it a gold-standard biophysical assay.
Cellular Target Engagement Assays
Confirming that the compound engages the target protein within the complex environment of a living cell is crucial.[16]
This is a targeted version of the proteome-wide CETSA protocol, suitable for validating a specific candidate protein.
Cell Treatment and Heating: Follow steps 1-3 from Protocol 2, but a narrower, optimized temperature range around the protein's known melting point is sufficient.
Analysis: Instead of mass spectrometry, analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific to the putative target protein.
Quantification: Densitometry of the Western blot bands will reveal the amount of soluble protein at each temperature. A shift in the melting curve upon compound treatment confirms target engagement in the cellular context.[17]
Phase 3: Probe Characterization – "Is it a Good Tool?"
A validated interaction is necessary but not sufficient. A high-quality probe must be potent and selective.
Potency Determination
Determine the concentration of N-ethyl-4-fluorobenzamide required to elicit a functional effect on its target. This is typically done through a dose-response experiment in a relevant functional assay.
This protocol is hypothetical and assumes the identified target is a kinase.
Assay Setup: Plate cells in a 96-well plate.
Compound Treatment: Treat the cells with a serial dilution of N-ethyl-4-fluorobenzamide (e.g., from 100 µM down to 1 nM) for a defined period.
Functional Readout: Lyse the cells and perform an ELISA or Western blot to measure the phosphorylation of a known substrate of the target kinase.
Data Analysis: Plot the phosphorylation signal against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the maximal inhibitory effect is observed).
Selectivity Profiling
Assess the binding of N-ethyl-4-fluorobenzamide against a broad panel of other proteins (e.g., a panel of kinases, GPCRs, or proteases) to ensure it does not have significant off-target activities.[5] This can be done through large-scale screening services or by using proteome-wide methods like TMT-based CETSA at a fixed high concentration.
Conclusion and Best Practices
The journey from a simple molecule to a validated chemical probe is a rigorous one, demanding a multi-pronged, evidence-based approach.[18] The protocols outlined here provide a roadmap for the systematic evaluation of N-ethyl-4-fluorobenzamide. Remember these key principles:
Orthogonal Validation: Never rely on a single method. Confirm findings from one technique with another that uses a different underlying principle.
Use of Controls: The inclusion of appropriate negative (vehicle) and positive controls is non-negotiable for data interpretation. A structurally similar but biologically inactive analog of your probe is an excellent negative control.
Cellular Context: Whenever possible, confirm that the biochemical activity translates to a cellular effect at a similar potency.
By following this comprehensive guide, researchers can confidently determine whether N-ethyl-4-fluorobenzamide possesses the necessary characteristics of a high-quality chemical probe, thereby enabling its use to reliably investigate biological systems.
References
N-Ethyl-4-fluorobenzamide. ShiJiaZhuang Smo Chemical Technology Co.,LTD.
CAS 772-18-9 | N-Ethyl-4-fluorobenzamide. Aceschem.
Design, synthesis, molecular docking and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives as effective antimicrobial and antiproliferative agents.
Multiplexed Small Molecule Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. PMC - PubMed Central.
Introduction to Chemical Probes. The Royal Society of Chemistry.
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
Target identification of small molecules: an overview of the current applic
A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC).
Chemoproteomic strategies for drug target identification.
Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
Chemical probes and drug leads from advances in synthetic planning and methodology. PMC.
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
Validating Small Molecule Chemical Probes for Biological Discovery. Annual Reviews.
High-throughput competitive binding assay for targeting RNA tertiary structures with small molecules: application to pseudoknots and G-quadruplexes. Nucleic Acids Research | Oxford Academic.
Chemoproteomic Discovery of Covalent Small Molecule Ligands for Undruggable Targets in Living Cells. [Source not provided].
Small-molecule Target and Pathway Identific
Key principles for designing and selecting effective chemical probes.
Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides. NIH.
Author: BenchChem Technical Support Team. Date: February 2026
High-Purity Synthesis, Analytical Profiling, and Metabolic Stability Assessment[1]
Introduction & Scientific Context
N-ethyl-4-fluorobenzamide (CAS 772-18-9) represents a critical structural motif in medicinal chemistry, serving as a simplified scaffold for exploring the pharmacophore properties of fluorinated benzamides.[1] Its structural features—the electron-withdrawing fluorine atom and the N-ethyl amide linkage—make it an ideal model substrate for:
Metabolic Stability Studies: Investigating N-dealkylation rates by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).
Radiotracer Development: Acting as a "cold" (non-radioactive) reference standard for 18F-labeled PET imaging agents where the benzamide moiety targets melanoma or dopaminergic receptors.[1]
Fragment-Based Drug Design: Validating binding interactions in COX-2 inhibitors and histone deacetylase (HDAC) modulators.
This guide provides a rigorous, self-validating workflow for the synthesis, purification, and biological characterization of N-ethyl-4-fluorobenzamide, moving beyond generic recipes to causality-driven experimental design.
Physicochemical Profile
Before initiating wet-lab protocols, the compound's properties dictate the solvent and handling choices.[1]
Moderate lipophilicity; requires organic co-solvent (DMSO/ACN) for biological assays.[1]
Solubility
DMSO, Methanol, DCM
Insoluble in water; aqueous buffers require <1% DMSO to prevent precipitation.[1]
pKa (Amide)
>15 (Neutral)
Non-ionizable at physiological pH (7.4); retention in HPLC is pH-independent.[1]
Protocol A: High-Fidelity Chemical Synthesis
Objective: Synthesize >98% pure N-ethyl-4-fluorobenzamide for use as an analytical standard.
Methodology: Acyl Chloride Coupling.[1]
Rationale: Unlike carbodiimide couplings (EDCI/HOBt), the acyl chloride route produces volatile byproducts (HCl), simplifying purification to a liquid-liquid extraction (LLE) without the need for immediate chromatography.
Preparation: Charge a flame-dried 100 mL round-bottom flask with 4-fluorobenzoyl chloride (5.0 mmol) and anhydrous DCM (20 mL). Cool to 0°C under an inert nitrogen atmosphere.
Why 0°C? Controls the exotherm of the reaction to prevent di-acylation or hydrolysis.[1]
Addition: Mix Ethylamine (6.0 mmol) with Triethylamine (7.5 mmol) in DCM (10 mL). Add this mixture dropwise to the reaction flask over 15 minutes.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.
Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1).[1] The starting material (acid chloride) should disappear (visualize with UV 254 nm).[1]
Quenching: Add 1M HCl (10 mL) to quench unreacted amine and solubilize the triethylamine hydrochloride salt.
Fragment: 123.0 [M - NHC₂H₅]⁺ (Acylium ion, characteristic of benzamides).[1]
Protocol C: In Vitro Metabolic Stability (Microsomal Assay)
Objective: Determine the intrinsic clearance (
) and half-life () of N-ethyl-4-fluorobenzamide.
Scientific Rationale: The N-ethyl group is susceptible to oxidative dealkylation by CYP450s.[1] This assay quantifies that liability.[1]
Reagents
Liver Microsomes (Human/Rat, 20 mg/mL protein concentration).[1]
NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).
Stop Solution: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).[1]
Experimental Procedure
Pre-incubation: Prepare a reaction mixture with Microsomes (0.5 mg/mL final) in Phosphate Buffer (100 mM, pH 7.4). Add N-ethyl-4-fluorobenzamide (1 µM final). Pre-warm to 37°C for 5 minutes.
Note: Substrate concentration is kept low (1 µM) to ensure first-order kinetics (
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[1]
Storage: Store at -20°C. Hydrolysis may occur if exposed to moisture over long periods.[1]
References
Chemical Synthesis of Fluorinated Benzamides
Ren, S., et al. (2009).[5] "Synthesis and evaluation of 4-[18F]fluorobenzamide analogs as potential imaging agents." Nuclear Medicine and Biology. Link
Metabolic Stability Protocols
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link
Compound Data & Safety
PubChem CID 71572 (4-Fluorobenzamide parent data).[1][4] National Library of Medicine.[1] Link[1]
Pharmacological Applications (COX-2)
Hana, H.Y., et al. (2021).[6] "Design and synthesis of novel 4-fluorobenzamide-based derivatives." Bioorganic Chemistry. Link
Technical Guide: N-Ethyl-4-fluorobenzamide as a Strategic Building Block
Executive Summary N-Ethyl-4-fluorobenzamide (CAS: 772-18-9) is a bifunctional aromatic scaffold utilized in the synthesis of diverse pharmaceutical agents, particularly in Fragment-Based Drug Discovery (FBDD). Its struct...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-Ethyl-4-fluorobenzamide (CAS: 772-18-9) is a bifunctional aromatic scaffold utilized in the synthesis of diverse pharmaceutical agents, particularly in Fragment-Based Drug Discovery (FBDD). Its structure combines a robust benzamide core —a privileged pharmacophore in kinase and ion channel inhibitors—with a para-fluorine substituent that enhances metabolic stability and lipophilicity.
This guide details the strategic application of N-ethyl-4-fluorobenzamide, moving beyond simple amide coupling to advanced functionalization via Directed Ortho Metalation (DoM) and Nucleophilic Aromatic Substitution (S_NAr) .
Chemical Profile & Handling
Before initiating synthesis, verify the physicochemical parameters critical for reaction stoichiometry and purification.
Handling: Use in a fume hood.[2] Avoid contact with strong oxidizing agents.[2][5]
Synthetic Utility: The "Dianion" Strategy
The most powerful application of N-ethyl-4-fluorobenzamide is its use as a substrate for Directed Ortho Metalation (DoM) . Unlike tertiary amides, this secondary amide possesses an acidic N-H proton. To functionalize the ortho position (C2), one must employ a dianion strategy .
Mechanism of Action[2][5][6]
First Equivalent (Base): Deprotonates the Nitrogen (N-H → N-Li). This anchors the lithiating agent.
Second Equivalent (Base): Deprotonates the ortho carbon (C-H → C-Li), facilitated by the Complex Induced Proximity Effect (CIPE).
Electrophile Quench: Introduction of functional groups (CHO, I, SiMe3, etc.) at the C2 position.
DOT Diagram: Reaction Pathways
The following diagram illustrates the divergent synthesis pathways available from the parent scaffold.
Figure 1: Divergent synthetic pathways. The solid path represents the high-value DoM protocol.
Detailed Protocol: Ortho-Functionalization
Objective: Introduce an electrophile (E) at the 2-position of N-ethyl-4-fluorobenzamide via the dianion method.
Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.
Solvation: Dissolve N-ethyl-4-fluorobenzamide (1 mmol) in anhydrous THF (5 mL). Cool the solution to -78 °C (dry ice/acetone bath).
Dianion Formation:
Add n-BuLi (2.2 mmol, 0.88 mL) dropwise via syringe over 5 minutes.
Observation: The solution may turn yellow or orange, indicating anion formation.
Crucial Step: Allow the mixture to stir at 0 °C for 1 hour.
Reasoning: Deprotonation of the amide N-H is fast, but the ortho-lithiation requires higher temperatures (0 °C) for secondary amides compared to tertiary amides due to the lower acidity of the ring proton in the presence of the anionic nitrogen.
Electrophile Addition:
Cool the flask back to -78 °C .
Add the Electrophile (e.g., DMF, 1.2 mmol) neat or dissolved in THF.
Stir for 30 minutes at -78 °C, then allow to warm to room temperature (RT) over 2 hours.
Quench & Workup:
Quench with saturated aqueous NH₄Cl (5 mL).
Extract with Ethyl Acetate (3 x 10 mL).
Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
Validation: Analyze via ¹H NMR.
Success Indicator: Loss of one aromatic proton signal and appearance of the electrophile's signature. The substitution pattern should indicate 1,2,4-trisubstitution.
Alternative Application: S_NAr Displacement
While the amide is not the strongest activating group, the 4-fluoro position is susceptible to nucleophilic attack by strong nucleophiles (e.g., thiols), especially if the amide is engaged in H-bonding or if the reaction is microwave-assisted.
Protocol Summary (Microwave Assisted):
Combine N-ethyl-4-fluorobenzamide (1 eq) with a thiol (R-SH, 1.2 eq) and K₂CO₃ (2 eq) in DMF.
Irradiate at 120–150 °C for 30 minutes.
The Fluorine acts as a leaving group, yielding the 4-thio-benzamide derivative.
Note: This preserves the N-ethyl amide "tail" while altering the aromatic core.
Troubleshooting & Optimization
Issue: Low Yield in DoM.
Cause: Incomplete lithiation due to moisture or insufficient temperature.
Fix: Ensure THF is anhydrous (Karl Fischer titration < 50 ppm). Increase lithiation time at 0 °C to 2 hours.
Issue: Regioselectivity (C2 vs C6).
Insight: The Fluorine atom at C4 exerts a mild directing effect (ortho to F), but the Amide (at C1) is a much stronger Director (ortho to Amide). Therefore, lithiation occurs predominantly at C2/C6 (ortho to amide). Since the molecule is symmetric regarding the amide ortho positions, C2 and C6 are equivalent unless another substituent is present.
Issue: N-Alkylation side reaction.
Cause: If the electrophile is an alkyl halide (e.g., MeI), it might react with the Nitrogen anion upon warming if the C-lithiation didn't occur.
Fix: Ensure C-lithiation is complete (step 3) before adding electrophile.
References
Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933. Link
Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
Fisher Scientific. (2025).[2] "Safety Data Sheet: N-Ethyl-4-fluorobenzamide." Link
Anbarasan, P., et al. (2008). "Efficient Synthesis of Polysubstituted Benzenes via Directed Ortho Metalation." Journal of Organic Chemistry.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Quantitative Analysis of N-ethyl-4-fluorobenzamide (NEFB)
Executive Summary & Scientific Context
N-ethyl-4-fluorobenzamide (NEFB, CAS: 772-18-9) is a critical structural motif in medicinal chemistry, often serving as a metabolic intermediate, a synthetic precursor for radiotracers (e.g.,
F-labeled benzamides), or a degradation product of larger fluorinated anticonvulsants.[1]
The Analytical Challenge:
While NEFB is chemically stable (LogP ~1.97), its quantification presents distinct challenges:
Polarity Duality: The amide moiety introduces polarity, yet the fluorinated aromatic ring provides lipophilicity, requiring careful chromatographic tuning.[1][2]
Hydrolytic Instability: In biological matrices or extreme pH, NEFB can hydrolyze to 4-fluorobenzoic acid and ethylamine, necessitating gentle sample preparation.[1][2]
Detection Limits: UV absorbance is strong but non-specific; Mass Spectrometry (MS) is required for trace analysis in complex matrices (plasma/urine).[1][2]
This guide provides three validated workflows: HPLC-UV for purity/potency, LC-MS/MS for bioanalysis, and GC-MS as an orthogonal confirmation tool.[1][2]
Analytical Decision Matrix
Before selecting a protocol, assess your sensitivity requirements and matrix complexity using the decision tree below.
Figure 1: Analytical Strategy Map. Select Method A for routine QC, Method B for pharmacokinetics, and Method C for structural confirmation.
Method A: RP-HPLC-UV (Quality Control & Assay)
Scope: Routine quantification of NEFB in bulk drug substance or formulation.
Principle: Reverse-phase chromatography exploits the hydrophobic interaction of the fluorophenyl ring with the C18 stationary phase.[1]
Chromatographic Conditions
Parameter
Specification
Scientific Rationale
Column
C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm
Provides adequate carbon load for retention of the lipophilic fluorobenzene moiety.[1]
Mobile Phase A
0.1% Phosphoric Acid in Water
Acidic pH (~2.[1][2]5) suppresses silanol activity, sharpening the peak of the amide.
Mobile Phase B
Acetonitrile (ACN)
ACN provides lower backpressure and sharper peaks than methanol for aromatic amides.[1][2]
Elution
Isocratic: 60% A / 40% B
Ensures consistent retention time (~5-7 min) and reproducibility.[1][2]
Flow Rate
1.0 mL/min
Standard flow for 4.6 mm ID columns to optimize HETP (Height Equivalent to Theoretical Plate).
Detection
UV @ 254 nm
The benzoyl transition is strong here; 210 nm is more sensitive but prone to solvent noise.[1][2]
Temp
30°C
Controls viscosity and retention reproducibility.[1][2]
Standard Preparation
Stock Solution: Dissolve 10 mg NEFB in 10 mL ACN (1 mg/mL).
Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase.
Scope: Quantification of NEFB in plasma, urine, or as a genotoxic impurity.
Principle: Electrospray Ionization (ESI) in positive mode.[1][2] The amide nitrogen is readily protonated
Inject: Transfer supernatant to vial; inject 5 µL.
Method C: GC-MS (Orthogonal Confirmation)[1]
Scope: Identification of volatile impurities or confirmation of NEFB identity.
Note: NEFB is thermally stable enough for GC, unlike many complex amides.[1][2]
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film).[1][2]
To ensure regulatory compliance, the method must be validated against the following criteria.
Parameter
Acceptance Criteria
Experimental Approach
Specificity
No interference at RT
Inject Blank Matrix vs. Spiked Sample.
Linearity
5 concentration levels (e.g., 50% to 150% of target).
Accuracy
98.0% - 102.0%
Spike recovery at 3 levels (Low, Med, High) in triplicate.[1]
Precision
RSD < 2.0%
Repeatability (n=6) and Intermediate Precision (different days).
LOD / LOQ
S/N > 3 (LOD), > 10 (LOQ)
Determine via serial dilution.
Troubleshooting & "The Scientist's Notebook"
Issue: Peak Tailing in HPLC
Cause: Interaction between the amide nitrogen and residual silanols on the silica support.[2]
Fix: Ensure mobile phase pH is acidic (pH < 3.0).[1][2] If problem persists, add 5 mM Triethylamine (TEA) as a silanol blocker.[1][2]
Issue: Carryover in LC-MS
Cause: Lipophilic fluorinated compounds can stick to injector seals.[1][2]
Fix: Use a needle wash of 50:50 Methanol:Isopropanol with 0.1% Formic Acid.[1][2]
Issue: Hydrolysis during Prep
Cause: Leaving samples in acidic/basic extraction buffers for >4 hours.[1][2]
Fix: Process samples immediately or keep at 4°C. Neutralize extracts before storage.[1][2]
References
International Conference on Harmonisation (ICH). (2005).[1][2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
PubChem. (2023).[1][2] N-ethyl-4-fluorobenzamide Compound Summary. National Library of Medicine.[1][2] Link
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[2] Practical HPLC Method Development. Wiley-Interscience.[1][2] (Foundational text for RP-HPLC conditions).
FDA Guidance for Industry. (2018). Bioanalytical Method Validation.Link
Garg, P. K., et al. (2009).[1][2] Synthesis and preliminary evaluation of N-(2-diethylaminoethyl)-4-[18F]fluorobenzamide. Applied Radiation and Isotopes.[1][2] (Reference for fluorobenzamide synthesis and stability). Link
Application Note: High-Throughput Screening of N-Ethyl-4-Fluorobenzamide Derivatives
Strategic Overview & Rationale The Scaffold: N-Ethyl-4-Fluorobenzamide The N-ethyl-4-fluorobenzamide moiety is a privileged pharmacophore in medicinal chemistry, particularly for Central Nervous System (CNS) targets. It...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Overview & Rationale
The Scaffold: N-Ethyl-4-Fluorobenzamide
The N-ethyl-4-fluorobenzamide moiety is a privileged pharmacophore in medicinal chemistry, particularly for Central Nervous System (CNS) targets. It serves as a core scaffold for Monoamine Oxidase B (MAO-B) inhibitors (analogous to safinamide) and radiotracers for melanoma imaging.
Fluorine Substitution (C4 Position): The strategic placement of fluorine at the para position of the benzamide ring blocks metabolic oxidation by Cytochrome P450 enzymes (specifically preventing hydroxylation), significantly enhancing metabolic stability compared to non-fluorinated analogs [1, 2].
Lipophilicity & BBB Penetration: The fluorine atom increases lipophilicity (
), facilitating Blood-Brain Barrier (BBB) permeation, a critical requirement for neuroprotective agents [2].
The Target: MAO-B Inhibition
Elevated MAO-B activity is associated with oxidative stress in Parkinson’s and Alzheimer’s diseases. The goal of this HTS campaign is to identify derivatives that selectively inhibit MAO-B (neuroprotection) while sparing MAO-A (avoiding the "cheese effect" or hypertensive crisis) [3].
HTS Workflow Architecture
The following workflow is designed to filter a library of N-ethyl-4-fluorobenzamide derivatives to find potent, selective, and valid hits.
Figure 1: Cascade logic for screening benzamide derivatives. The counter screen is critical to eliminate false positives caused by the antioxidant properties common to some benzamide fragments.
Primary Assay: Fluorometric MAO-B Inhibition
Methodology: Amplex™ Red Coupled Enzyme Assay
Mechanism: MAO-B oxidizes the substrate (benzylamine), producing H₂O₂. Horseradish Peroxidase (HRP) uses this H₂O₂ to oxidize non-fluorescent Amplex Red into highly fluorescent Resorufin.[1][2] Inhibitors prevent H₂O₂ generation.
Reagents & Preparation
Component
Concentration (Stock)
Final Assay Concentration
Role
hMAO-B Enzyme
5 mg/mL (Microsomal)
1 U/mL
Target Enzyme
Amplex Red
10 mM (in DMSO)
50 µM
Fluorogenic Probe
HRP
100 U/mL
1 U/mL
Coupling Enzyme
Benzylamine
100 mM
1 mM (approx. Km)
MAO-B Substrate
Safinamide
10 mM
1 µM (Positive Control)
Reference Inhibitor
Test Compounds
10 mM
10 µM
Library Entry
Detailed Protocol (384-Well Format)
Plate Preparation: Dispense 0.5 µL of test compounds (10 mM in DMSO) into black, flat-bottom 384-well plates (final conc. 10 µM, 1% DMSO).
Columns 1-2: DMSO Vehicle (Negative Control / 0% Inhibition).
Columns 23-24: Safinamide 10 µM (Positive Control / 100% Inhibition).
Enzyme Addition: Dilute hMAO-B in Reaction Buffer (0.05 M Potassium Phosphate, pH 7.4). Dispense 25 µL of enzyme solution to all wells.
Pre-Incubation: Centrifuge plate (1000 rpm, 1 min). Incubate at 37°C for 15 minutes .
Expert Insight: This step allows the benzamide derivatives to bind the active site before substrate competition begins.
Substrate Initiation: Prepare a 2X Master Mix containing Benzylamine (2 mM), Amplex Red (100 µM), and HRP (2 U/mL). Dispense 25 µL of Master Mix to all wells.
Detection: Incubate at 37°C for 30–60 minutes (protected from light).
Readout: Measure Fluorescence Intensity (FI) on a multimode reader.
Excitation: 530–560 nm
Emission: 590 nm
Data Analysis
Calculate Percent Inhibition for each well:
Secondary Assay: Selectivity & Counter-Screening
A. Counter Screen: False Positive Elimination
Benzamide derivatives can sometimes act as direct antioxidants or HRP inhibitors, quenching the fluorescence signal independently of MAO-B inhibition.
Protocol: Repeat the Primary Assay without MAO-B . Instead, add exogenous H₂O₂ (10 µM) directly to the well containing the compound + Amplex Red + HRP.
Pass Criteria: Compounds that reduce the fluorescence signal in this mode are False Positives (scavengers/quenchers) and must be discarded [4].
B. MAO-A Selectivity Assay
To ensure safety (avoiding hypertensive crises), hits must not inhibit MAO-A.
Modification: Replace hMAO-B with hMAO-A and use Tyramine or Serotonin as the substrate (instead of benzylamine).
Goal: High IC₅₀ against MAO-A (>10 µM) and low IC₅₀ against MAO-B (<100 nM).
Experimental Validation & Quality Control
Z-Factor Calculation
For every assay plate, calculate the Z' factor to ensure statistical robustness. A value > 0.5 is required for a valid HTS run.
: Standard deviation of positive/negative controls.
: Mean of positive/negative controls.
Mechanism of Action Diagram
Understanding the reaction kinetics is vital for troubleshooting.
Figure 2: The coupled enzyme reaction.[2] Inhibitors (Red Box) block the first step. False positives (scavengers) block the second step (H2O2 to Resorufin).
Expert Troubleshooting Guide
Issue
Probable Cause
Solution
High Background Fluorescence
Spontaneous oxidation of Amplex Red.
Prepare Amplex Red/HRP mix immediately before use. Protect strictly from light.
Low Signal Window
Inactive Enzyme or degraded H₂O₂.
Store MAO-B aliquots at -80°C. Do not refreeze. Ensure pH is exactly 7.4.
Precipitation
Hydrophobic benzamide derivatives.
Benzamides with long alkyl chains may precipitate >10 µM. Verify solubility or lower concentration.
"Flat" Inhibition Curves
Compound interference (Fluorescence).
Check compound autofluorescence at 590 nm. Use a kinetic read mode to subtract baseline.
References
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11.
Guang, H., & Du, G. (2006).[3] High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay.[3][4] Acta Pharmacologica Sinica, 27(9), 1191–1197.
N-ethyl-4-fluorobenzamide for in vivo imaging studies
Application Note: N-Substituted 4-[18F]Fluorobenzamides for In Vivo Imaging Executive Summary & Chemical Scoping This guide details the application of N-substituted 4-fluorobenzamides , specifically focusing on the radio...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: N-Substituted 4-[18F]Fluorobenzamides for In Vivo Imaging
Executive Summary & Chemical Scoping
This guide details the application of N-substituted 4-fluorobenzamides , specifically focusing on the radiolabeled derivatives used for in vivo Positron Emission Tomography (PET).[1]
Critical Chemical Distinction:
While "N-ethyl-4-fluorobenzamide" (CAS 772-18-9) represents the core structural scaffold, the functional imaging agents in this class require a basic amine side chain for physiological target binding (Melanin or Sigma receptors). Therefore, this protocol focuses on the biologically active congeners:
These tracers are the industry standard for translational research in malignant melanoma detection (via melanin binding) and neuro-oncology (via Sigma-1/2 receptor mapping).
Mechanism of Action & Target Specificity
To interpret imaging data correctly, researchers must understand the dual-targeting mechanism of this pharmacophore.
A. Melanin Targeting (Primary Oncological Application)
Malignant melanoma cells synthesize melanin in specialized organelles (melanosomes). The benzamide structure, particularly when possessing a cationic side chain (protonated tertiary amine at physiological pH), binds to melanin via:
Ionic Interactions: Between the cationic tracer and anionic carboxyl/hydroxyl groups on the melanin polymer.
Van der Waals Forces: Intercalation of the aromatic benzamide ring into the melanin matrix.
B. Sigma Receptor Binding
The Sigma-1 (
) and Sigma-2 () receptors are chaperone proteins often overexpressed in rapidly proliferating tumors (breast, prostate, melanoma) and involved in neurodegenerative diseases. N-substituted benzamides exhibit high affinity ( in nanomolar range) for these receptors.[6]
Visualizing the Binding Pathway:
Figure 1: Dual-targeting mechanism of N-substituted fluorobenzamides. The tracers utilize lipophilicity to penetrate cells, then lock into targets via ionic interactions (melanin) or specific receptor affinity (Sigma).
Radiochemistry Protocols
Direct fluorination of the electron-rich benzamide ring is challenging. The preferred method utilizes a prosthetic group approach, typically [18F]SFB (N-succinimidyl-4-[18F]fluorobenzoate), conjugated to a diamine precursor.
Method A: The [18F]SFB Conjugation Route (Gold Standard)
Low defluorination (Indicator of tracer stability).[2]
Brain
Variable
DAFBA crosses BBB; washout is rapid in healthy brain, retained in cerebral mets.[3]
Troubleshooting & Optimization
Issue 1: High Bone Uptake
Cause: Defluorination of the tracer (metabolic instability).
Diagnosis: If bone uptake increases significantly between 1h and 2h scans.
Solution: Ensure the 4-position of the benzamide is stable. The 4-fluoro group is generally stable, but impurities in synthesis (e.g., aliphatic fluorides) can cause this. Purify [18F]SFB rigorously before conjugation.
Solution: Wait longer (2h post-injection) for hepatobiliary clearance. Melanoma retention remains stable, improving the Tumor-to-Liver ratio over time.
Insight: These tracers bind melanin.[3][8] If the tumor is amelanotic (lacks pigment), uptake will be significantly lower, driven only by Sigma receptors (which is less sensitive than the melanin sink).
References
Garg, P. K., et al. (2009). "Design, synthesis, and preliminary in vitro and in vivo evaluation of N-(2-diethylaminoethyl)-4-[18F]fluorobenzamide ([18F]-DAFBA): a novel potential PET probe to image melanoma tumors." Bioconjugate Chemistry.
Ren, G., et al. (2009). "N-(2-diethylaminoethyl)-4-[18F]fluorobenzamide for imaging melanoma."[8] Molecular Imaging and Contrast Agent Database (MICAD).[8]
Kim, D. Y., et al. (2019). "N-(2-(Dimethylamino)Ethyl)-4-18F-Fluorobenzamide: A Novel Molecular Probe for High-Contrast PET Imaging of Malignant Melanoma."[5] Journal of Nuclear Medicine.
Vaidyanathan, G., & Zalutsky, M. R. (2006). "Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F."[9] Nature Protocols.
Application Note & Protocol: High-Purity Isolation of N-ethyl-4-fluorobenzamide via Silica Gel Chromatography
Abstract This comprehensive guide details a robust and reproducible protocol for the purification of N-ethyl-4-fluorobenzamide using silica gel column chromatography. This document is intended for researchers, scientists...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive guide details a robust and reproducible protocol for the purification of N-ethyl-4-fluorobenzamide using silica gel column chromatography. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol emphasizes a systematic approach, beginning with reaction monitoring and solvent system optimization via Thin-Layer Chromatography (TLC), followed by a detailed, step-by-step procedure for flash column chromatography. The underlying principles of each step are elucidated to provide a deeper understanding of the purification process, ensuring adaptability and success.
Introduction: The Importance of Purity for N-ethyl-4-fluorobenzamide
N-ethyl-4-fluorobenzamide is a substituted benzamide derivative. As with many biologically active molecules, its efficacy and safety are directly linked to its purity. Impurities, such as unreacted starting materials, by-products, or residual solvents, can significantly alter pharmacological profiles, leading to inaccurate experimental results and potential toxicity. Therefore, a reliable and efficient purification method is paramount.
Column chromatography is a widely employed technique for the purification of organic compounds, leveraging the differential partitioning of components between a stationary phase and a mobile phase.[1] For N-ethyl-4-fluorobenzamide, a moderately polar compound, normal-phase chromatography using silica gel is an effective method for isolating it from common reaction impurities.
Physicochemical Properties of N-ethyl-4-fluorobenzamide
A fundamental understanding of the target molecule's properties is crucial for designing an effective purification strategy.
The LogP value suggests a moderate polarity, making N-ethyl-4-fluorobenzamide an ideal candidate for silica gel chromatography.[2]
Principle of Chromatographic Separation
This protocol employs normal-phase chromatography. The stationary phase, silica gel, is a polar adsorbent. The mobile phase, a non-polar solvent system (typically a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate), is passed through the column.[4]
The separation is based on the principle of differential adsorption. Non-polar compounds will have a lower affinity for the polar silica gel and will travel down the column more quickly with the non-polar mobile phase. Conversely, more polar compounds will interact more strongly with the silica gel and will elute more slowly. By carefully selecting the mobile phase composition, a clean separation of N-ethyl-4-fluorobenzamide from less polar and more polar impurities can be achieved.
Health and Safety Precautions
N-ethyl-4-fluorobenzamide is classified as a substance that may cause skin, eye, and respiratory irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood.[2]
Experimental Workflow
The purification process follows a logical sequence, starting with analytical TLC to establish the optimal separation conditions, followed by preparative column chromatography.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #EFB-PRO-902
Status: Open
Subject: Yield Optimization & Troubleshooting for N-Ethyl-4-fluorobenzamide
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Chemical Logic
You are experiencing yield issues with N-ethyl-4-fluorobenzamide (CAS: 772-18-9). This is a secondary amide formed from a 4-fluorobenzoic acid scaffold.
The Core Challenge:
While amide coupling is standard, this specific substrate presents a "Trap" often overlooked: Nucleophilic Aromatic Substitution (SNAr) . The fluorine atom at the para position is activated by the electron-withdrawing carbonyl group. If your reaction temperature is too high or you use a large excess of amine, the ethylamine nucleophile will displace the fluorine, creating a byproduct (N-ethyl-4-(ethylamino)benzamide) that is difficult to separate.
The Solution:
To maximize yield, you must switch to a Low-Temperature Anhydrous Acid Chloride Protocol . This method favors the kinetic attack on the carbonyl (amide formation) over the thermodynamic attack on the ring (SNAr) and eliminates water-induced hydrolysis.
Optimized Protocol (The "Gold Standard")
Use this protocol to reset your baseline. It replaces standard coupling agents (EDC/NHS) which often suffer from purification losses.
Dissolve 4-fluorobenzoic acid in anhydrous DCM (or THF) under Nitrogen/Argon.
Add Thionyl Chloride (1.5 equiv) dropwise.
Add a catalytic amount of DMF (1-2 drops). Mechanism: DMF forms the Vilsmeier-Haack active species, accelerating Cl- transfer.
Reflux for 2 hours.
Critical Step: Evaporate solvent and excess SOCl₂ completely under vacuum. Redissolve the crude acid chloride in fresh anhydrous DCM.
Why? Residual SOCl₂ will react with your amine to form sulfur-based impurities.
Phase 2: Coupling (The Temperature Control Point)
Cool the amine/base mixture (Ethylamine + TEA in DCM) to -10°C to 0°C (Ice/Salt bath).
Add the acid chloride solution dropwise over 30-60 minutes.
Why? Controlling the exotherm prevents the SNAr side reaction (displacement of Fluorine).
Allow to warm to Room Temperature (RT) only after addition is complete. Stir for 1-2 hours.
Phase 3: Workup (Purification by Extraction)
Quench: Add dilute HCl (1M) to the reaction mixture.
Removes: Unreacted amine and TEA.
Wash 1: Wash organic layer with Sat. NaHCO₃.
Removes: Unreacted benzoic acid.
Wash 2: Brine wash.
Dry & Concentrate: Dry over MgSO₄, filter, and rotovap.
Visualization: Reaction Pathways & Risks
The following diagram illustrates the competition between the desired pathway and the specific yield-killing side reactions for this fluorinated substrate.
Figure 1: Reaction logic flow showing the competition between the desired amide formation (Path A) and the fluorine displacement side reaction (Path B).
Troubleshooting Guide (FAQs)
Ticket #1: "My yield is low (<50%) and I recovered starting material."
Diagnosis: Hydrolysis of the Acid Chloride.
Root Cause: Moisture entered the system. The acid chloride reverted to 4-fluorobenzoic acid during the coupling step.
Root Cause: Reaction temperature was too high. The amine attacked the ring and kicked out the fluorine.
Fix:
Strict temperature control: Keep the addition at 0°C .
Do not reflux the coupling step.
Avoid large excesses of amine (Keep to 1.1 – 1.2 equiv).
Ticket #3: "The product is an oil that won't crystallize."
Diagnosis: Solvent Entrapment / Impurity Profile.
Fix:
Trituration: Add cold Hexane or Pentane to the oil and scratch the flask side with a glass rod.
Recrystallization System: Dissolve in minimum hot EtOAc, then add Hexane dropwise until cloudy. Cool slowly.
High Vacuum: The N-ethyl group adds lipophilicity; ensure all solvent is removed (< 0.1 mbar) for 4+ hours.
Troubleshooting Decision Tree
Use this logic flow to diagnose your current batch.
Figure 2: Diagnostic workflow for isolating yield issues.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman. (General procedures for amide synthesis via acid chlorides).
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link (Context on amide stability and synthesis in drug discovery).
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link (Foundational mechanism for SNAr activation by carbonyls).
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Troubleshooting Reaction Kinetics, Thermal Safety, and Isolation during Scale-Up of N-Ethyl-4-fluorobenzamide (CAS: 772-18-9).
From: Senior Application Scientist, Process Chemistry Division.
To: Process Development Teams & Scale-Up Researchers.
Introduction: The Scale-Up Challenge
Scaling up the synthesis of N-ethyl-4-fluorobenzamide from milligram to kilogram batches introduces thermodynamic and kinetic challenges that are often invisible at the bench scale. While the core chemistry—typically the acylation of ethylamine with 4-fluorobenzoyl chloride—is robust, the exothermic nature of amide bond formation requires rigorous thermal management to prevent runaway reactions and impurity formation.
This guide addresses the specific "pain points" of this synthesis: managing the violent exotherm of the acid chloride addition, controlling the volatility of ethylamine, and ensuring efficient mass transfer during the heterogeneous crystallization phase.
Part 1: Reaction Kinetics & Thermal Management
Q1: We are observing a rapid temperature spike (>15°C) upon adding 4-fluorobenzoyl chloride. How do we control this at the 5L+ scale?
A: The reaction between 4-fluorobenzoyl chloride and ethylamine is highly exothermic (
). At scale, the surface-area-to-volume ratio decreases, making passive cooling insufficient.
Protocol for Thermal Control:
Switch to Semi-Batch Mode: Do not mix reagents all at once. Charge the reactor with the ethylamine solution and base (if using an auxiliary base like triethylamine or NaOH).
Controlled Addition: Add 4-fluorobenzoyl chloride (dissolved in a carrier solvent like DCM or Toluene) slowly via a dropping funnel or dosing pump.
Critical Parameter - The "Adiabatic Limit": Calculate the Maximum Temperature of Synthesis Reaction (MTSR). Ensure your addition rate is slow enough that the cooling jacket can remove heat faster than it is generated.
Target: Maintain internal temperature
during addition.
Why: Higher temperatures promote the hydrolysis of the acid chloride (generating 4-fluorobenzoic acid impurity) and the loss of ethylamine (boiling point 16.6°C).
Q2: We are losing ethylamine during the reaction, leading to incomplete conversion. Why?
A: Ethylamine is a gas at room temperature (bp 16.6°C) or a volatile liquid in solution (e.g., 70% in water or 2M in THF). The exotherm described in Q1 can locally heat the mixture above ethylamine's boiling point, causing it to flash off before reacting.
Troubleshooting Steps:
Use a Scrubber: Ensure the reactor vent is connected to a scrubber, but rely on containment first.
Sub-Surface Addition: If adding ethylamine to the acid chloride (reverse addition), use a dip tube to introduce it below the solvent surface to maximize contact time.
Stoichiometric Excess: Increase ethylamine equivalents from 1.1 to 1.5 eq. to account for fugitive emissions, or use a sealed reactor rated for low pressure (approx. 2-3 bar) to contain the vapor pressure.
Part 2: Impurity Profile & Stoichiometry
Q3: HPLC analysis shows a persistent peak at RRT 0.85. We suspect 4-fluorobenzoic acid.[1] How do we prevent this?
A: That impurity is almost certainly 4-fluorobenzoic acid , resulting from the hydrolysis of your starting material, 4-fluorobenzoyl chloride. This occurs when moisture enters the system or when the reaction pH drifts too low (acidic conditions accelerate hydrolysis over amidation).
Prevention & Remediation Strategy:
Variable
Recommendation
Mechanism
Solvent Quality
Use Anhydrous (<0.05% water)
Removes the nucleophile (water) that competes with ethylamine.
Reagent Quality
Titrate Acid Chloride
4-fluorobenzoyl chloride degrades over time (generating HCl). Verify purity before use.
Base Choice
Maintain pH > 9
If using Schotten-Baumann (biphasic water/organic), keep pH high to favor the amine nucleophile.
Work-up
Basic Wash (0.5M NaOH)
The acid impurity is soluble in basic water. Wash the organic layer with NaOH to extract it as the benzoate salt.
Q4: The reaction mixture becomes a thick slurry halfway through addition. Is this normal?
A: Yes. As the reaction proceeds, you generate HCl, which forms a salt with the base (e.g., Triethylamine Hydrochloride or Ethylamine Hydrochloride). These salts are often insoluble in non-polar solvents (Toluene, DCM), creating a thick slurry that impedes mixing.
The Risk: Poor mixing leads to "hot spots" (thermal runaway) and unreacted pockets of starting material.
The Fix:
Solvent Selection: Switch to a solvent system that solubilizes the salt (e.g., water/DCM biphasic mixture) or increase solvent volume (dilution).
Mechanical Agitation: Use an overhead stirrer with a high-torque impeller (e.g., pitch-blade or anchor) rather than a magnetic stir bar, which will seize at scale.
Part 3: Visualization of Reaction Workflow
The following diagram illustrates the optimized semi-batch process flow to minimize exotherms and impurities.
Caption: Optimized semi-batch workflow for exothermic amide coupling. Critical control points are colored Yellow (Addition) and Blue (Reactor Setup).
Part 4: Safety & Handling (The "Lachrymator" Factor)
Q5: Our operators are reporting eye irritation even when working in the hood. What is happening?
A:4-Fluorobenzoyl chloride is a potent lachrymator and corrosive agent.[1] It reacts with moisture in the air (or mucous membranes) to release HCl gas and HF traces. Even small vapors can cause severe irritation.
Immediate Safety Protocols:
Neutralization Station: Keep a beaker of 10% aqueous Ammonium Hydroxide or Sodium Bicarbonate in the hood. Dip all contaminated spatulas/pipettes immediately into this solution to quench the acid chloride.
PPE Upgrade: Standard nitrile gloves may not suffice for prolonged contact. Use double-gloving or chemical-resistant laminate gloves (e.g., Silver Shield) for handling the neat acid chloride.
Vapor Control: Do not weigh the acid chloride in the open. Tared addition funnels or closed transfer systems (cannula transfer) are mandatory at scales >10g.
Part 5: Troubleshooting Matrix
Observation
Probable Cause
Corrective Action
Low Yield (<70%)
Volatility of Ethylamine
Cool reactor to 0°C; Use 1.5 eq. Ethylamine; Use sealed vessel.
Product is Colored (Yellow/Pink)
Oxidation of amine or impurities
Recrystallize from Ethanol/Water. Ensure inert atmosphere ().
Melting Point Depression
Residual Solvent or Acid Impurity
Dry product under vacuum at 40°C. Perform NaOH wash to remove benzoic acid.
Slow Phase Separation
Emulsion from fine salts
Filter the biphasic mixture through Celite before separation to remove suspended solids.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71572, 4-Fluorobenzamide. Retrieved from [Link]
American Chemical Society. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Chemical Health & Safety. Retrieved from [Link]
Technical Support Center: N-Ethyl-4-fluorobenzamide Stability & Handling
Reference ID: NEFB-STAB-Guide-v2.4 Status: Active | Updated: 2025-05-12[1] Executive Summary: The Stability Profile N-ethyl-4-fluorobenzamide (CAS: 772-18-9) is a robust secondary amide generally resistant to spontaneous...
Author: BenchChem Technical Support Team. Date: February 2026
Reference ID: NEFB-STAB-Guide-v2.4
Status: Active | Updated: 2025-05-12[1]
Executive Summary: The Stability Profile
N-ethyl-4-fluorobenzamide (CAS: 772-18-9) is a robust secondary amide generally resistant to spontaneous decomposition under ambient conditions.[1] However, in high-precision drug development and bioassay applications, even trace decomposition (<0.5%) can invalidate potency data or introduce false positives in screening campaigns.[1]
The structural integrity of this molecule relies on two pillars:
The Amide Bond (
): Thermodynamically stable but kinetically susceptible to hydrolysis under pH extremes.[1]
The Aryl-Fluorine Bond (
): Generally inert but vulnerable to Nucleophilic Aromatic Substitution () under specific high-energy synthetic conditions.[1]
This guide provides the protocols necessary to maintain >99.5% purity throughout synthesis, storage, and assay preparation.
Decomposition Vectors & Mechanisms
To prevent degradation, one must understand the chemical pathways that drive it. The two primary vectors are Hydrolysis (Storage/Solvation issue) and Defluorination (Synthesis/Reaction issue).[1]
Vector A: Amide Hydrolysis (The Primary Threat)
Moisture is the enemy. In the presence of protic solvents and trace acids or bases, the amide bond cleaves.
Acid-Catalyzed: Protonation of the carbonyl oxygen renders the carbon highly electrophilic, inviting attack by water.[2]
Base-Catalyzed: Direct nucleophilic attack by hydroxide ions on the carbonyl carbon.[1]
Result: Formation of 4-fluorobenzoic acid (solid precipitate) and ethylamine (volatile liquid/gas).[1]
Vector B: Nucleophilic Aromatic Substitution (
)
While the amide group is not a strongly electron-withdrawing group (EWG) like a nitro group, it still pulls electron density from the ring. Under harsh synthetic conditions (high heat, polar aprotic solvents like DMSO/DMF, and strong nucleophiles), the fluorine atom can be displaced.
Pathway Visualization
The following diagram details the mechanistic causality of these decomposition pathways.
Figure 1: Mechanistic pathways for the decomposition of N-ethyl-4-fluorobenzamide.[1] Hydrolysis is the dominant storage risk, while
is a synthesis risk.
Storage & Handling Protocols
Adherence to ICH Q1A (R2) guidelines is recommended for stability testing and storage of this reference standard [1].
Standard Storage Matrix
Parameter
Recommended Condition
Critical Limit (Avoid)
Reason for Failure
Temperature
-20°C (Long-term)25°C (Working)
> 40°C
Accelerates hydrolysis kinetics; increases risk of volatile loss if seal is broken.[1]
Humidity
< 40% RH (Desiccated)
> 60% RH
Hygroscopicity is low, but surface moisture catalyzes hydrolysis.[1]
Container
Amber Glass (Type I)
Clear Plastic
While UV risk is moderate, amber glass prevents light-induced radical formation.[1]
Atmosphere
Argon or Nitrogen Headspace
Ambient Air (Long-term)
Prevents oxidative dealkylation of the N-ethyl group over years.[1]
Solvent Compatibility Guide
When preparing stock solutions (e.g., 10 mM in DMSO), follow these rules to prevent "In-Solution" degradation:
DMSO/DMF: Excellent solubility, but hygroscopic .[1] Old DMSO absorbs water from the air, creating a hydrolysis reactor.
Protocol: Use anhydrous DMSO packed under argon.[1] Use single-use aliquots to avoid repeated freeze-thaw cycles which introduce condensation.[1]
Warning: Avoid heating acidic alcoholic solutions; this can lead to transamidation (exchange of the ethyl amine for the alcohol, forming the ester).
Synthesis & Purification Troubleshooting
If you are synthesizing this compound or purifying a degraded batch, specific steps must be taken to avoid creating the very impurities you are trying to remove.
Common Synthetic Pitfall: The Thionyl Chloride Trap
A common synthesis route involves reacting 4-fluorobenzoic acid with thionyl chloride (
) to make the acid chloride, followed by ethylamine addition.
The Error: Incomplete removal of excess
before adding the amine.
The Consequence:
reacts with ethylamine to form reactive sulfur-nitrogen species that contaminate the product. Furthermore, residual acid chloride hydrolyzes rapidly upon workup.[1]
The Fix: Use oxalyl chloride with catalytic DMF (milder) or ensure rigorous azeotropic removal of
with toluene before amine addition.
Purification Protocol (Recrystallization)
If hydrolysis products (4-fluorobenzoic acid) are detected:
Dissolution: Dissolve crude solid in minimal hot Ethanol.
Precipitation: Slowly add water until turbidity persists.[1]
Cooling: Allow to cool to RT, then 4°C.
Filtration: The amide crystallizes out; the benzoic acid impurity remains more soluble in the aqueous mother liquor (especially if trace base like
is added to the water to keep the acid deprotonated).
Diagnostic FAQ & Troubleshooting Tree
Q1: My white powder has turned slightly yellow. Is it safe to use?
Diagnosis: Likely trace oxidation of the amine or minor photo-degradation.
Action: Check purity via HPLC. If >99%, the color is likely a trace chromophore impurity (ppm level) and may not affect biological binding, but it invalidates the compound as an analytical standard. Recrystallize immediately.
Q2: I see a new peak at a lower retention time on my Reverse-Phase HPLC.
Diagnosis: This is almost certainly 4-fluorobenzoic acid .[1] It is more polar than the amide (due to the ionizable carboxylic acid) and elutes earlier in standard C18/water/acetonitrile gradients.
Action: Run a co-injection with a known standard of 4-fluorobenzoic acid to confirm.[1]
Q3: Can I autoclave this compound in solution?
Answer:NO. Autoclaving (121°C, high pressure steam) is the perfect environment for amide hydrolysis. Filter sterilize (0.22 µm PVDF) instead.[1]
Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for identifying and resolving impurity issues in N-ethyl-4-fluorobenzamide samples.
References
ICH Expert Working Group. "ICH Q1A (R2) Stability Testing of New Drug Substances and Products." International Council for Harmonisation, 2003.[3]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 71572, 4-Fluorobenzamide."[1] PubChem, 2025.[1][4] (Note: Data for parent amide is structurally relevant).[1]
Clayden, J., Greeves, N., & Warren, S. "Hydrolysis of Amides."[1] Organic Chemistry, 2nd Edition, Oxford University Press, 2012.[1] (Standard text for amide hydrolysis mechanism).
N-ethyl-4-fluorobenzamide (NEFB) presents a classic solubility challenge common to fluorinated aromatic amides. While the fluorine atom at the para position enhances metabolic stability and lipophilicity (LogP ~1.97), it significantly reduces aqueous solubility due to high crystal lattice energy and hydrophobicity.
This guide provides three distinct, validated workflows to overcome these limitations. Select the module that matches your application phase:
Application Phase
Recommended Technique
Primary Mechanism
Target Conc.
In Vitro Assays / HTS
Module 1: Cosolvency
Dielectric Constant Reduction
1–10 mM
Aqueous Stability / Injectables
Module 2: Inclusion Complexation
Host-Guest Encapsulation
5–50 mM
Oral Bioavailability (In Vivo)
Module 3: Solid Dispersion
Amorphous Conversion
High Load
Module 1: Cosolvency Systems (The "Quick Fix")
Objective: Create a stable stock solution for immediate dilution into aqueous buffers (e.g., PBS) without precipitation.
The Science: Log-Linear Solubilization
NEFB follows the Yalkowsky Log-Linear Model, where solubility increases exponentially as the dielectric constant of the solvent mixture decreases. The amide bond acts as a hydrogen bond donor/acceptor, making protic cosolvents (Ethanol, PG) more effective than aprotic ones for stabilization.
Slowly add Primary Stock to Cosolvent Mix with continuous stirring.
Final Buffer Introduction:
Dilute the Intermediate Solution into your assay buffer (e.g., PBS pH 7.4).
Limit: Keep final DMSO concentration < 1% (v/v) to avoid cytotoxicity.
Troubleshooting: Precipitation Decision Matrix
Figure 1: Decision matrix for resolving precipitation issues during aqueous dilution of NEFB.
Module 2: Cyclodextrin Complexation (The "Stability Fix")
Objective: Encapsulate the hydrophobic fluorophenyl ring inside a cyclodextrin cavity to create a water-soluble complex.
The Science: Host-Guest Thermodynamics
The 4-fluorophenyl moiety of NEFB is the ideal size for the hydrophobic cavity of
-Cyclodextrin (-CD) . However, native -CD has limited solubility. We recommend Hydroxypropyl--Cyclodextrin (HP--CD) due to its higher aqueous solubility (>600 mg/mL) and lower toxicity.
Add the Ethanol:Water solvent dropwise while grinding with a pestle.
Endpoint: Grind until a paste-like consistency is achieved (approx. 20-30 mins).
Mechanism: The mechanical energy forces the water out of the CD cavity and drives the hydrophobic drug in.
Drying & Recovery:
Dry the paste at 45°C in a vacuum oven for 24 hours.
Pulverize the dried mass and sieve (60 mesh).
Quality Control (Self-Validating Step):
Dissolve 10 mg of the complex in 1 mL water.
Pass Criteria: Solution must remain clear for >24 hours at 4°C.
Fail Criteria: Turbidity indicates incomplete complexation. Repeat with Freeze-Drying method.
Module 3: Solid Dispersions (The "Formulation Fix")
Objective: Convert crystalline NEFB into an amorphous state dispersed within a hydrophilic polymer matrix to enhance dissolution rate.
The Science: Amorphous Stabilization
Crystalline NEFB requires high energy to break its lattice structure. By dispersing it in PVP K30 or HPMC , we "freeze" the molecules in a high-energy amorphous state. The polymer prevents recrystallization and improves wettability.
Store the resulting film/powder in a desiccator over silica gel for 48 hours to remove residual solvent.
Characterization (Optional but Recommended):
DSC (Differential Scanning Calorimetry): Look for the disappearance of the NEFB melting peak (endotherm). Absence of the peak confirms the amorphous state.
FAQ: Frequently Asked Questions
Q1: Can I use pH adjustment to dissolve NEFB?A: Generally, no . N-ethyl-4-fluorobenzamide is a neutral amide. It lacks ionizable acidic or basic groups in the physiological pH range (1.2 – 8.0). Therefore, adjusting pH will not significantly alter its intrinsic solubility. Rely on cosolvents or surfactants instead.
Q2: My solution turns cloudy after 2 hours. Why?A: This is Ostwald Ripening. Small amorphous particles formed upon initial dilution are dissolving and redepositing onto larger crystalline nuclei.
Fix: Add a crystallization inhibitor like HPMC (0.1%) or PVP (0.5%) to your buffer before adding the drug stock.
Q3: Which Cyclodextrin is best for in vivo injection?A: Use Sulfobutylether-
-CD (SBE--CD / Captisol®) if available, or HP--CD . Avoid native -CD for parenteral use due to potential nephrotoxicity at high doses.
References
Yalkowsky, S. H., & Roseman, T. J. (1981). Solubilization of Drugs by Cosolvents. Techniques of Solubilization of Drugs. Marcel Dekker.
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
Vasconcelos, T., et al. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Drug Discovery Today.
PubChem. (2024). Compound Summary: 4-Fluorobenzamide Derivatives. National Library of Medicine.
Technical Support Center: Troubleshooting N-ethyl-4-fluorobenzamide Bioactivity
Case ID: NEFB-BIO-001 Compound: N-ethyl-4-fluorobenzamide (CAS: 772-18-9) Status: Open Ticket Assigned Scientist: Senior Application Specialist Introduction: Defining the Scope of "Low Activity" Welcome to the Technical...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: NEFB-BIO-001
Compound: N-ethyl-4-fluorobenzamide (CAS: 772-18-9)
Status: Open Ticket
Assigned Scientist: Senior Application Specialist
Introduction: Defining the Scope of "Low Activity"
Welcome to the Technical Support Center. You are likely here because your experiments with N-ethyl-4-fluorobenzamide are yielding IC50/EC50 values significantly higher than predicted, or the compound appears entirely inert in your specific assay.
This guide moves beyond generic advice. We treat this molecule not just as a powder in a vial, but as a chemical probe with specific electronic and metabolic liabilities. The low bioactivity you are observing is rarely a "bad batch"; it is usually a mismatch between the molecule's physicochemical properties and the assay conditions.
Part 1: Chemical Integrity & Formulation (The "In-Vial" Check)
Before questioning the biology, we must validate the chemistry. The amide bond in N-ethyl-4-fluorobenzamide is robust, but the formulation is often the silent failure point.
FAQ 1: "My compound is in solution, but activity is zero. Is it degrading?"
Technical Insight:
While benzamides are generally stable against spontaneous hydrolysis in neutral buffers, they are susceptible to precipitation upon dilution . The fluorine atom at the para position increases lipophilicity (logP) compared to the non-fluorinated parent. When you spike a DMSO stock into an aqueous buffer, the "kinetic solubility" limit may be breached, causing the compound to form invisible micro-aggregates. These aggregates do not bind targets; they sequester the compound.
Diagnostic Protocol: The "Crash-Out" Test
Prepare your assay buffer (e.g., PBS, pH 7.4).
Spike your compound at the highest test concentration (e.g., 100 µM).
Incubate for 30 minutes at room temperature.
Centrifuge at 15,000 x g for 10 minutes.
Analyze the supernatant via HPLC-UV (254 nm).
Pass Criteria: If the peak area of the supernatant is <90% of the theoretical concentration, you have a solubility issue, not a potency issue.
FAQ 2: "Is the fluorine substituent destabilizing the molecule?"
Answer: No, chemically it stabilizes it.
The C-F bond is one of the strongest in organic chemistry (approx. 116 kcal/mol). The fluorine at the para position blocks metabolic oxidation at that specific site and withdraws electron density from the aromatic ring. This actually makes the amide bond more resistant to oxidative degradation compared to a non-fluorinated analog.
Part 2: Biological & Metabolic Liabilities (The "In-Cell" Check)
This is the most common cause of "low activity" in cell-based or in vivo assays.
FAQ 3: "I see activity in biochemical assays, but none in hepatocytes/microsomes. Why?"
Root Cause: Metabolic N-Dealkylation
The N-ethyl group is a metabolic "soft spot." In systems containing active Cytochrome P450 enzymes (e.g., liver microsomes, primary hepatocytes, or in vivo models), the ethyl group is rapidly removed via oxidative N-dealkylation.
The Mechanism:
Hydroxylation of the
-carbon on the ethyl group.
Collapse of the intermediate to release Acetaldehyde .
Formation of the primary amide: 4-fluorobenzamide .
Why this matters:
If your target requires the steric bulk of the ethyl group for binding, the metabolite (4-fluorobenzamide) will likely be inactive. You are essentially watching your active compound vanish.
Visualization: Metabolic Degradation Pathway
The following diagram illustrates the two primary degradation routes that render the compound inactive.
Figure 1: Metabolic Deactivation Pathways. The N-ethyl group is susceptible to CYP-mediated dealkylation, while the amide bond can undergo hydrolysis, both leading to inactive species.
Part 3: Experimental Troubleshooting Guide
If you have ruled out chemical precipitation and metabolic degradation, use this decision matrix to optimize your assay.
Troubleshooting Logic Flow
Figure 2: Decision matrix for isolating the root cause of low bioactivity.
Summary of Critical Parameters
Parameter
Recommended Limit/Condition
Why?
DMSO Concentration
< 0.1% (v/v) for sensitive cells
Benzamides are hydrophobic; high DMSO aids solubility but >0.5% is cytotoxic and can mask specific effects [1].
Incubation Time
< 4 hours (if metabolic enzymes present)
N-ethyl groups have a short half-life in metabolically active fractions due to dealkylation [2].
pH Stability
pH 4.0 - 9.0
Amide hydrolysis is negligible in this range at RT. Extreme pH (e.g., stomach acid) will hydrolyze it to 4-fluorobenzoic acid [3].
Control Compound
4-Fluorobenzamide
Run the primary amide metabolite as a negative control. If it is inactive, metabolic dealkylation is your problem.
References
Timm, M. et al. (2013). "DMSO tolerance in cell-based assays: Guidelines for solvent concentration." Cytotechnology, 65(5), 887–889.
Foster, B.C. et al. (1998). "Metabolites of N-ethylbenzamide and related compounds detected in rat urine." Drug Metabolism and Disposition, 26(9), 892-897.
Bunton, C.A. et al. (1972).[1] "Alkaline hydrolysis of benzamide and N-substituted benzamides." Journal of the Organic Chemistry, 37(12).
Purser, S. et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.
Technical Support Center: Optimizing N-ethyl-4-fluorobenzamide for Enhanced Cell Permeability
Welcome to the technical support center dedicated to enhancing the cell permeability of N-ethyl-4-fluorobenzamide. This resource is designed for researchers, scientists, and drug development professionals, providing in-d...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to enhancing the cell permeability of N-ethyl-4-fluorobenzamide. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of optimizing your compound for improved cellular uptake. Our approach is rooted in established scientific principles and field-proven methodologies to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the initial considerations for assessing the cell permeability of N-ethyl-4-fluorobenzamide?
A1: Before embarking on optimization, it's crucial to establish a baseline understanding of N-ethyl-4-fluorobenzamide's intrinsic properties. A good starting point is to evaluate its physicochemical characteristics against established guidelines for oral bioavailability, such as Lipinski's Rule of Five.[1][2][3][4][5]
Here's a preliminary analysis of N-ethyl-4-fluorobenzamide based on available data[6]:
Property
Value
Lipinski's Rule of Five Guideline
Compliance
Molecular Weight
167.18 g/mol
< 500 Da
Yes
LogP (octanol-water partition coefficient)
1.96630
≤ 5
Yes
Hydrogen Bond Donors
1 (the N-H group)
≤ 5
Yes
Hydrogen Bond Acceptors
2 (the C=O and F atoms)
≤ 10
Yes
Based on this initial assessment, N-ethyl-4-fluorobenzamide complies with Lipinski's Rule of Five, suggesting it has a reasonable starting point for drug-likeness and potential for passive diffusion across cell membranes. However, these are guidelines, and experimental validation is essential.
Q2: What are the most common reasons for poor cell permeability of a compound like N-ethyl-4-fluorobenzamide?
A2: Even for compounds that adhere to Lipinski's guidelines, several factors can hinder effective cell permeability:
Excessive Polarity: While some polarity is necessary for aqueous solubility, too many exposed polar groups can impede partitioning into the lipophilic cell membrane.
Low Lipophilicity: Conversely, a compound that is not sufficiently lipophilic will not readily enter the lipid bilayer.
Molecular Rigidity and Conformation: The three-dimensional shape of a molecule can influence its ability to interact with and traverse the cell membrane.
Efflux Transporter Substrate: The compound might be actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp), even if it can passively diffuse in.
Poor Aqueous Solubility: The compound must be sufficiently soluble in the aqueous environment adjacent to the cell membrane to be available for absorption.
Troubleshooting Guides
Guide 1: My N-ethyl-4-fluorobenzamide shows low permeability in my initial screen. What are my next steps?
This is a common challenge. A systematic approach involving both in silico and in vitro methods will help diagnose the issue and guide your optimization strategy.
Step 1: In Silico Permeability Prediction
Before extensive lab work, computational tools can offer valuable insights.[7][8] These methods can predict a compound's likelihood of passive diffusion and identify potential liabilities.
Recommendation: Utilize computational models to calculate the polar surface area (PSA) and LogD (distribution coefficient at physiological pH). A PSA greater than 140 Ų is often associated with poor permeability. For N-ethyl-4-fluorobenzamide, the calculated PSA is 29.1 Ų, which is well within the favorable range.
Causality: PSA is a good indicator of a molecule's hydrogen bonding potential, which is a primary determinant of its ability to cross the lipid bilayer.[9] LogD provides a more accurate measure of lipophilicity at a specific pH compared to LogP.
Step 2: Experimental Verification with In Vitro Assays
In vitro assays are the gold standard for quantifying cell permeability. The two most common assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell assay.[10][11][12][13]
The PAMPA assay is a high-throughput method that assesses a compound's ability to passively diffuse across an artificial lipid membrane.[12][14]
Preparation of the PAMPA Plate: A 96-well filter plate is coated with a solution of lipids (e.g., a mixture of phospholipids) in a suitable organic solvent (e.g., dodecane). The solvent is allowed to evaporate, leaving a lipid bilayer.
Compound Preparation: Prepare a solution of N-ethyl-4-fluorobenzamide in a physiologically relevant buffer (e.g., phosphate-buffered saline, PBS) at a known concentration.
Assay Execution:
Add the compound solution to the donor wells of the PAMPA plate.
Add fresh buffer to the acceptor wells.
Incubate the plate for a defined period (e.g., 4-16 hours) at room temperature.
Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
Calculation of Permeability Coefficient (Pe): The permeability coefficient is calculated using the following equation:
The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form a polarized epithelium with tight junctions, mimicking the intestinal barrier. [15][16]This assay can assess both passive diffusion and active transport.
Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 21-28 days to allow for differentiation and monolayer formation.
[15]2. Monolayer Integrity Check: Before the assay, the integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).
Bidirectional Transport Study:
Apical to Basolateral (A-B) Transport: Add the test compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time.
Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral chamber and measure its appearance in the apical chamber over time.
Quantification and Efflux Ratio: Analyze the compound concentration in both chambers by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (ER) is calculated as:
An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters.
Decision Tree for Next Steps
Caption: Troubleshooting workflow for low permeability.
Guide 2: How can I structurally modify N-ethyl-4-fluorobenzamide to improve its permeability?
Structural modifications should be guided by the results of your initial permeability assays. The goal is to enhance favorable physicochemical properties without compromising the compound's biological activity.
Strategy 1: Modulating Lipophilicity
If passive permeability is low, increasing the lipophilicity of N-ethyl-4-fluorobenzamide can enhance its partitioning into the cell membrane.
Rationale: The ethyl group on the amide nitrogen provides some lipophilicity. However, this can be systematically modified.
Suggested Modifications:
Increase Alkyl Chain Length: Replace the ethyl group with a propyl or butyl group.
Introduce Lipophilic Moieties: Consider adding small, non-polar groups to the phenyl ring, but be mindful of potential steric hindrance and effects on target binding.
Caution: Overly increasing lipophilicity can lead to poor aqueous solubility and non-specific binding. A balance must be struck.
Masking polar groups through the formation of intramolecular hydrogen bonds can effectively reduce the polar surface area and improve permeability.
[9][17][18][19][20]
Rationale: The amide N-H group is a hydrogen bond donor. Introducing a suitable hydrogen bond acceptor in proximity could create an intramolecular hydrogen bond in the less polar environment of the cell membrane.
Suggested Modifications: Introduce a substituent on the phenyl ring ortho to the amide group that can act as a hydrogen bond acceptor (e.g., a methoxy group). This could encourage a conformation where the amide proton forms a hydrogen bond with the ortho substituent, effectively "hiding" its polarity.
Strategy 3: The Role of the Fluorine Atom
The fluorine atom at the 4-position influences the electronic properties of the phenyl ring and the molecule's overall lipophilicity.
[21][22][23][24]
Considerations: While fluorine is often used to block metabolic sites and can increase binding affinity, its impact on permeability is context-dependent. [21][23]In some cases, moving the fluorine to the 2- or 3-position could alter the molecule's conformation and dipole moment, potentially influencing membrane partitioning.
Structure-Activity Relationship (SAR) Workflow
Caption: Iterative process for SAR-guided optimization.
Guide 3: My compound has good passive permeability but is still not getting into cells. What's the problem?
If the PAMPA assay shows good permeability, but the Caco-2 assay reveals low apical-to-basolateral transport and a high efflux ratio, your compound is likely a substrate for an efflux pump like P-glycoprotein (P-gp).
Troubleshooting Efflux
Confirm with an Efflux Inhibitor: Rerun the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil or cyclosporin A). A significant increase in the A-B Papp value and a decrease in the efflux ratio will confirm that your compound is a P-gp substrate.
Structural Modifications to Evade Efflux:
Reduce Hydrogen Bond Donors: P-gp substrates often have multiple hydrogen bond donors. While N-ethyl-4-fluorobenzamide only has one, further modifications should avoid adding more.
Introduce Bulk or Rigidity: Adding bulky groups or designing more rigid analogs can sometimes disrupt the recognition of the compound by the efflux transporter.
Alter Charge and pKa: Introducing an ionizable group can sometimes help evade efflux, but this will also impact passive permeability.
Guide 4: Can formulation strategies improve the permeability of N-ethyl-4-fluorobenzamide?
Yes, formulation can be a powerful tool, especially if poor aqueous solubility is a contributing factor to low permeability.
[25][26][27][28]
Amorphous Solid Dispersions: Creating an amorphous solid dispersion with a polymer can improve the dissolution rate and apparent solubility of the compound, leading to a higher concentration gradient across the cell membrane.
[26]* Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic compounds.
[27]* Nanoparticle Formulations: Encapsulating the compound in nanoparticles can protect it from degradation, improve its solubility, and facilitate its transport across the intestinal epithelium.
[25][29]
References
In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. (n.d.). MDPI. [Link]
Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. (n.d.). NIH. [Link]
Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. (n.d.). PubMed Central. [Link]
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (n.d.). PMC. [Link]
Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (n.d.). PMC - NIH. [Link]
BDDCS, the Rule of 5 and Drugability. (n.d.). PMC - NIH. [Link]
Comparison between Caco-2 permeability and PAMPA permeability. (n.d.). ResearchGate. [Link]
Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. (2017). ACS Publications. [Link]
Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery. (2023). PMC - PubMed Central. [Link]
Intrinsic Membrane Permeability to Small Molecules. (n.d.). ACS Publications. [Link]
Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. (n.d.). ACS Publications. [Link]
Exploring the Impact of Aliphatic Fluorination on Membrane Permeability: A Solid-State NMR Perspective. (n.d.). Advances in Engineering. [Link]
Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. (n.d.). PubMed. [Link]
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2023). ResearchGate. [Link]
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC. [Link]
Lipinski's rule of five. (n.d.). Wikipedia. [Link]
Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. (n.d.). RSC Publishing. [Link]
Lipinski's Rule of 5 in Modern Drug Discovery. (n.d.). Zenovel. [Link]
N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors. (n.d.). PubMed. [Link]
Structure–Activity Relationships and Target Selectivity of Phenylsulfonylamino-Benzanilide Inhibitors Based on S1647 at the SLC10 Carriers ASBT, NTCP, and SOAT. (n.d.). ACS Publications. [Link]
Fluorine in drug discovery: Role, design and case studies. (n.d.). ScienceDirect. [Link]
Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. (2012). Journal of Applied Pharmaceutical Science. [Link]
Drug solubility and permeability prediction. (n.d.). CD ComputaBio. [Link]
Lipinski's rule of five – Knowledge and References. (n.d.). Taylor & Francis. [Link]
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. [Link]
The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. (n.d.). MDPI. [Link]
(PDF) Parallel Artificial Membrane Permeability Assay (PAMPA) - Is it Better than Caco-2 for Human Passive Permeability Prediction?. (2016). ResearchGate. [Link]
N-Ethyl-4-fluorobenzamide is a secondary amide characterized by strong intermolecular hydrogen bonding (N-H···O=C) and the specific electronic effects of the para-fluorine substituent. While often synthesized via Schotten-Baumann conditions or direct amidation, achieving pharmaceutical-grade purity (>99.5%) requires overcoming two primary challenges: conformational polymorphism and impurity inclusion (specifically unreacted 4-fluorobenzoic acid).
This guide moves beyond standard "dissolve and cool" recipes. We address the thermodynamics and kinetics required to refine your crystallization process for consistent particle size distribution (PSD) and high purity.
Q: Why is my product "oiling out" (liquid-liquid phase separation) instead of crystallizing?
A: Oiling out occurs when the metastable limit of the solution is exceeded before the crystal nucleation barrier is overcome. For N-ethyl-4-fluorobenzamide, this is frequently caused by a solvent system with a boiling point higher than the melting point of the solvated product, or an anti-solvent addition that is too rapid.
The Fix: The "Cloud Point" Calibration
You are likely using a binary system (e.g., Ethanol/Water) where the water is added too quickly. The high polarity of the amide bond interacts strongly with water, creating a hydration shell that separates as an oil.
Protocol:
Switch Solvent System: Move to an Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent) system. This system is less prone to oiling out because the polarity gap is managed better than in aqueous mixtures.
Temperature Control: Maintain the solution at 5°C below the boiling point of Ethyl Acetate (approx. 70°C) during anti-solvent addition.
Seeding: Add 0.5 wt% of pure seed crystals at the first sign of turbidity. This bypasses the nucleation energy barrier, preventing the oil phase.
Q: My yield is low (<60%), but the purity is high. How do I recover the rest without compromising quality?
A: You are likely operating in the "Metastable Zone Width" (MSZW) where the solution is supersaturated but stable. N-ethyl-4-fluorobenzamide has a steep solubility curve in alcohols.
Solubility Profile & Recovery Strategy:
Solvent
Solubility (Hot)
Solubility (Cold, 5°C)
Recommendation
Ethanol
High
Moderate
Poor Recovery. Too much stays in mother liquor.
Toluene
Moderate
Low
Good Recovery. Excellent for rejecting polar impurities.
Ethyl Acetate
High
Low
Best Balance. Use for primary crystallization.
Water
Low
Insoluble
Anti-solvent only.
Optimization Step:
If using Ethanol, cool to -10°C (not just 4°C). If using Toluene, ensure slow cooling (10°C/hour) to avoid trapping solvent inclusions in the crystal lattice.
Module 2: Impurity Rejection & Crystal Habit
Q: I consistently detect 1-2% 4-fluorobenzoic acid in my final crystals. How do I remove this?
A: This is a classic "inclusion defect." The 4-fluorobenzoic acid molecule is structurally similar to your product and can co-crystallize or become trapped within the lattice channels, especially if you are producing rapid-growth needles.
The Mechanism:
The carboxylic acid dimerizes, mimicking the amide-amide hydrogen bonding tape of N-ethyl-4-fluorobenzamide.
The Protocol: "Basic Wash" Recrystallization
Dissolution: Dissolve crude solid in Ethyl Acetate (10 mL/g).
Chemical Wash: Wash the organic phase with 5% NaHCO₃ (aq) before crystallization. This converts the acid impurity into its water-soluble sodium salt (4-fluorobenzoate).
Polishing Filtration: Filter the organic layer through a 0.45 µm PTFE membrane to remove dust/nucleation sites.
Crystallization: Proceed with heptane addition.
Q: The crystals are forming long, thin needles that clog my filter. How do I get chunky prisms?
A: Needle habit is a kinetic phenomenon driven by high supersaturation at the crystal tips. The fluorine atom at the para position creates a dipole that encourages growth along one axis.
Corrective Action:
Reduce Cooling Rate: Slow the cooling ramp from 1°C/min to 0.2°C/min .
Solvent Modification: Add 5% Isopropanol (IPA) to your main solvent. IPA acts as a growth inhibitor for the fast-growing faces, forcing the crystal to grow in width (prisms) rather than length (needles).
Agitation: Reduce stirring speed. High shear breaks needles, which then act as secondary nuclei, causing a shower of fines.
Module 3: Workflow Visualization
The following diagram outlines the optimized purification logic, distinguishing between "Standard" and "Rescue" protocols.
Caption: Decision logic for purification, highlighting impurity removal (Red path) and oiling-out remediation (Yellow decision node).
Module 4: Advanced Characterization Protocols
To validate your refinement, you must confirm the absence of metastable polymorphs.
Protocol: Polymorph Stability Test
DSC Analysis: Run Differential Scanning Calorimetry at 10°C/min. Look for a single sharp endotherm. A small pre-melt peak suggests a polymorphic transition or eutectic impurity.
Slurry Conversion: If you suspect mixed forms, create a saturated slurry of your crystals in heptane and stir for 24 hours at room temperature. This thermodynamically converts all metastable forms to the stable polymorph.
Protocol: Residual Solvent Limit
N-ethyl-4-fluorobenzamide lattices can trap solvent.
Drying: Vacuum oven at 45°C is standard.
Challenge: If NMR shows trapped Ethyl Acetate, mill the crystals (mortar and pestle) and re-dry. Large prisms often trap solvent in inclusions that diffusion cannot remove.
References
Structure & Bonding: Gelbrich, T., et al. "Systematic study of the effect of fluorine substitution on the crystal structure of benzamide." Crystal Growth & Design, 2017.
Synthesis & Purification: "Synthesis and crystallization of N-(arylsulfonyl)-4-fluorobenzamides." National Institutes of Health (PMC).
Solubility Data: "Solubility of benzamide derivatives in organic solvents." Journal of Chemical & Engineering Data.
General Crystallization Methods: "Standard Operating Procedure: Crystallization Steps of Purification." University of Cape Town.
Fluorine Interactions: "Influence of Fluorine on Crystal Packing." MDPI Crystals.
Reference Data & Comparative Studies
Validation
Comparative Analysis of N-Ethyl-4-fluorobenzamide and Analogs: A Scaffold Optimization Guide
Executive Summary N-Ethyl-4-fluorobenzamide (CAS 772-18-9) represents a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in the development of agents targeting neurological disorders (e.g...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-Ethyl-4-fluorobenzamide (CAS 772-18-9) represents a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in the development of agents targeting neurological disorders (e.g., TRPV1 antagonists) and oncology targets (e.g., EGFR inhibitors). Its structural utility lies in the balance between the metabolic stability of the 4-fluoro substituent and the tunable lipophilicity of the N-alkyl chain.
This guide provides a technical comparison of N-ethyl-4-fluorobenzamide against its primary structural analogs—N-methyl-4-fluorobenzamide and N-ethyl-4-chlorobenzamide. We analyze physicochemical properties, metabolic liabilities, and synthetic accessibility to aid in lead optimization and fragment-based drug design (FBDD).
Comparative Physicochemical Profiling
In lead optimization, small structural changes dictate bioavailability and target engagement. The following analysis contrasts the core compound with its steric and electronic analogs.
The Analogs
Compound A (Reference): N-Ethyl-4-fluorobenzamide.[1][2][3][4][5] The baseline for lipophilicity and steric bulk.
Compound B (Steric Analog): N-Methyl-4-fluorobenzamide. Reduces steric hindrance but alters LogP.
Compound C (Bioisostere): N-Ethyl-4-chlorobenzamide. Increases lipophilicity and halogen bonding potential.
Data Comparison Table
Property
N-Ethyl-4-fluorobenzamide (Ref)
N-Methyl-4-fluorobenzamide
N-Ethyl-4-chlorobenzamide
Impact on Drug Design
CAS Number
772-18-9
701-49-5
10266-94-1
Unique Identifier
MW ( g/mol )
167.18
153.15
183.63
Ligand Efficiency (LE) calculation
LogP (Calc)
1.97
~1.58
~2.45
Membrane permeability & BBB penetration
TPSA (Ų)
29.10
29.10
29.10
Polar surface area remains constant
H-Bond Donors
1
1
1
Receptor interaction (unchanged)
Metabolic Risk
Moderate (N-dealkylation)
High (N-demethylation)
Moderate
CYP450 clearance rates
Technical Insight: The N-ethyl variant (LogP ~1.97) sits in the optimal range for CNS penetration (LogP 1.5–2.5), whereas the N-methyl analog may be cleared too rapidly via oxidative demethylation. The N-ethyl-4-chloro analog, while more potent in hydrophobic pockets, risks higher non-specific binding due to increased lipophilicity.
Metabolic Stability and Degradation Pathways
A critical failure point for benzamide derivatives is rapid metabolic clearance. The N-ethyl group is susceptible to oxidative dealkylation by CYP450 isoforms (primarily CYP3A4 and CYP2D6).
Metabolic Pathway Visualization
The following diagram illustrates the primary metabolic fate of N-ethyl-4-fluorobenzamide compared to its analogs.
Figure 1: Oxidative N-dealkylation pathway mediated by Cytochrome P450 enzymes.[4][6]
Stability Rationale
Methyl Analog: N-methyl groups are "metabolic handles," often removed rapidly (t½ < 30 min in microsomes).
Ethyl Analog: The N-ethyl group introduces slight steric hindrance near the nitrogen, potentially slowing enzymatic access compared to the methyl analog, improving half-life.
Fluorine Substitution: The para-fluorine atom blocks metabolic hydroxylation at the C4 position of the phenyl ring, a common clearance route for non-halogenated benzamides.
Experimental Protocols
To validate the synthesis and stability of these analogs, the following standardized protocols are recommended.
Synthesis of N-Ethyl-4-fluorobenzamide
Objective: High-yield synthesis via Schotten-Baumann reaction conditions.
Reagents:
4-Fluorobenzoyl chloride (1.0 eq)
Ethylamine (2.0 eq, 70% aq. solution or HCl salt with excess base)
Triethylamine (TEA) (1.5 eq)
Dichloromethane (DCM) (Solvent)
Step-by-Step Protocol:
Preparation: Dissolve 4-fluorobenzoyl chloride (10 mmol) in anhydrous DCM (20 mL) under nitrogen atmosphere. Cool to 0°C.
Addition: Mix Ethylamine (12 mmol) with TEA (15 mmol) in DCM (10 mL). Add this mixture dropwise to the acid chloride solution over 15 minutes.
Control Point: Maintain temperature < 5°C to prevent side reactions.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Monitor via TLC (30% EtOAc/Hexane).
Work-up: Quench with 1M HCl (to remove unreacted amine). Wash organic layer with Sat. NaHCO₃ (to remove acid) and Brine.
Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Hexane/EtOAc if purity < 98%.
Synthesis Workflow Diagram
Figure 2: Step-wise synthesis workflow for N-ethyl-4-fluorobenzamide.
Biological Implications & SAR Analysis[6][7][8][9][10][11]
When evaluating these analogs in a biological context (e.g., receptor binding), the following Structure-Activity Relationship (SAR) trends are observed:
Electronic Effects (Sigma Hammett Constants):
F (
= 0.06): Weakly electron-withdrawing but strongly electronegative. It mimics the steric radius of hydrogen (Van der Waals radius: H=1.20Å, F=1.47Å), allowing it to block metabolism without disrupting steric binding pockets.
Cl (
= 0.23): Larger (1.75Å) and more lipophilic. Replacing F with Cl often increases potency if the pocket is hydrophobic, but decreases water solubility.
Conformational Rigidity:
The amide bond exhibits restricted rotation due to resonance. The N-ethyl group prefers a trans conformation relative to the carbonyl oxygen to minimize steric clash with the phenyl ring ortho-hydrogens. This pre-organization is critical for binding affinity.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 772-18-9, N-Ethyl-4-fluorobenzamide. Retrieved from [Link]
ChemSrc (2025). N-Ethyl 4-fluorobenzamide MSDS and Physical Properties.[5] Retrieved from [Link]
ResearchGate (2010). Crystal structure and biological activity of N-substituted sulfonamide derivatives. (Contextual reference for benzamide analog behavior). Retrieved from [Link]
Validating the Biological Target of N-ethyl-4-fluorobenzamide
This guide is structured as a high-level technical manual for validation scientists and medicinal chemists. It focuses on the Sigma-1 Receptor (σ1R) as the primary putative target, derived from the compound's structural...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a high-level technical manual for validation scientists and medicinal chemists. It focuses on the Sigma-1 Receptor (σ1R) as the primary putative target, derived from the compound's structural homology to known benzamide radiotracers (e.g., [¹⁸F]DAFBA) and its physicochemical properties.
A Comparative Guide to Sigma-1 Receptor (σ1R) Characterization
Executive Summary & Target Rationale
N-ethyl-4-fluorobenzamide (CAS: 772-18-9) represents a simplified benzamide scaffold. While benzamide moieties are "privileged structures" found in Histone Deacetylase (HDAC) inhibitors and Dopamine antagonists, this specific N-ethyl derivative lacks the linker length required for effective HDAC zinc chelation.
Instead, structural analysis and literature precedence regarding fluorinated benzamides (specifically the N-diethylaminoethyl analogs used in melanoma imaging) identify the Sigma-1 Receptor (σ1R) as the most chemically logical primary target. The σ1R is a ligand-operated chaperone at the Mitochondria-Associated Membrane (MAM), where small, hydrophobic N-substituted amides often bind to modulate ER stress responses.
This guide outlines the critical path to validate N-ethyl-4-fluorobenzamide as a σ1R ligand, distinguishing it from off-target interactions (e.g., MAO-B, HDAC).
Comparative Analysis: The Product vs. Alternatives
To rigorously validate the target, the compound must be benchmarked against established "Gold Standard" ligands.
Feature
Test Compound (N-ethyl-4-fluorobenzamide)
Positive Control (Agonist) ((+)-Pentazocine)
Positive Control (Antagonist) (Haloperidol / NE-100)
Negative Control (Benzamide / 4-Fluorobenzoic acid)
Role in Assay
The Unknown
Reference Standard
Competition Standard
Background Baseline
Binding Affinity ()
To be determined (Target: <1 µM)
High Affinity (~1–10 nM)
High Affinity (~1–5 nM)
No Binding (>100 µM)
Mechanism
Putative Ligand (Modulator)
Chaperone Activator
Chaperone Inhibitor
Inert
Physicochemical
Low MW Fragment, Lipophilic
Rigid Morphinan Scaffold
Butyrophenone
Polar/Acidic
Key Validation Utility
Assesses scaffold competency
Validates assay window
Validates binding site specificity
Rules out non-specific hydrophobic binding
Experimental Validation Protocols
Scientific integrity requires a "Triangulation" approach: Binding (Physical interaction), Selectivity (Off-target exclusion), and Function (Biological consequence).
Protocol A: Competitive Radioligand Binding (The "Gold Standard")
Objective: Determine the affinity (
) of N-ethyl-4-fluorobenzamide for the σ1R binding pocket.
Methodology:
Source Material: Guinea pig brain membranes or HEK293 cells overexpressing human σ1R.
Non-Specific Binding (NSB): Define using 10 µM Haloperidol.
Incubation: 120 minutes at 37°C in 50 mM Tris-HCl (pH 7.4).
Termination: Rapid filtration through GF/B filters using a cell harvester.
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
Expert Insight: Benzamides are often "sticky." Ensure the use of 0.1% BSA in the buffer to prevent the compound from adhering to plasticware, which would artificially inflate the apparent
.
Protocol B: Selectivity Screen (The "Rule Out")
Objective: Confirm the compound is not acting via MAO-B or HDAC inhibition (common benzamide targets).
Assay 1 (HDAC): Fluorogenic HDAC1/3 assay. Expectation: N-ethyl-4-fluorobenzamide should show no activity (
µM) due to lack of a "cap" group.
Assay 2 (MAO-B): Amplex Red MAO assay. Expectation: Potential weak inhibition (fragment activity). If
µM, the compound is a dual ligand.
Protocol C: Functional Chaperone Assay (The "Phenotype")
Objective: Determine if the binding translates to σ1R agonism (neuroprotection) or antagonism.
Workflow:
Cell Model: NG108-15 or CHO cells.
Stressor: Induce ER stress using Thapsigargin (1 µM).
Treatment: Pre-treat with N-ethyl-4-fluorobenzamide (10–50 µM).
Readout: Measure Bradykinin-induced Ca²⁺ release (Fura-2 imaging). σ1R agonists potentiate this release; antagonists inhibit or have no effect.
This diagram illustrates the putative mechanism of action at the MAM and the decision tree for validating the ligand.
Caption: Figure 1. Putative mechanism of N-ethyl-4-fluorobenzamide at the Sigma-1 Receptor (MAM interface) and the sequential validation logic.
References
Garg, P. K., et al. (2009). N-(2-Diethylaminoethyl)-4-[18F]fluorobenzamide for imaging melanoma. Molecular Imaging and Contrast Agent Database (MICAD).
Chu, W., et al. (2009). N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors. Bioorganic & Medicinal Chemistry.
Rossi, D., et al. (2011). Identification of a new series of benzamide derivatives as potent and selective sigma-1 receptor agonists. Journal of Medicinal Chemistry.
Zeng, C., et al. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Oncology.
Rousseaux, C. G., & Greene, S. F. (2016). Sigma receptors [σRs]: biology in normal and diseased states. Journal of Receptor, Ligand and Channel Research.
Validation
A Comparative Benchmarking Guide to N-ethyl-4-fluorobenzamide and Its Potential as a Novel Inhibitor
This guide provides a comprehensive framework for benchmarking the novel compound N-ethyl-4-fluorobenzamide against established inhibitors in two key biological areas: Monoamine Oxidase B (MAO-B) inhibition and melanin b...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for benchmarking the novel compound N-ethyl-4-fluorobenzamide against established inhibitors in two key biological areas: Monoamine Oxidase B (MAO-B) inhibition and melanin binding. Due to the limited direct research on N-ethyl-4-fluorobenzamide, this document outlines the scientific rationale and detailed experimental protocols for its evaluation, empowering researchers to contextualize its potential therapeutic applications.
Introduction: The Therapeutic Potential of Benzamide Derivatives
The benzamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its versatility allows for the targeting of diverse biological pathways, including those involved in neurological disorders and oncology. N-ethyl-4-fluorobenzamide, a member of this chemical class, remains largely uncharacterized. This guide proposes a systematic evaluation of its inhibitory potential by comparing it with well-established drugs targeting MAO-B and melanin.
Part 1: Benchmarking Against Monoamine Oxidase B (MAO-B) Inhibitors
Monoamine Oxidase B is a crucial enzyme in the catabolism of neurotransmitters, most notably dopamine. Its inhibition can lead to increased dopamine levels in the brain, a key therapeutic strategy in the management of Parkinson's disease.[1] Given that several benzamide derivatives have demonstrated MAO-B inhibitory activity, it is a primary hypothesized target for N-ethyl-4-fluorobenzamide.
Established MAO-B Inhibitors for Comparison
To provide a robust benchmark, N-ethyl-4-fluorobenzamide's inhibitory activity should be compared against the following well-characterized MAO-B inhibitors:
Selegiline: A potent, selective, and irreversible inhibitor of MAO-B.[2] It is used in the treatment of Parkinson's disease.[3]
Rasagiline: A selective and potent irreversible MAO-B inhibitor also used for Parkinson's disease.[4]
Safinamide: A selective and reversible MAO-B inhibitor with both dopaminergic and non-dopaminergic properties.[5]
Comparative Inhibitory Activity Data
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for the selected benchmark MAO-B inhibitors. The experimental determination of the IC50 for N-ethyl-4-fluorobenzamide using the protocol outlined below will allow for a direct comparison of its potency.
This protocol is designed for the high-throughput screening of potential MAO-B inhibitors and is based on the fluorometric detection of hydrogen peroxide (H2O2), a byproduct of the oxidative deamination of a MAO substrate like tyramine.[9]
Materials:
Recombinant human MAO-B enzyme
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
MAO-B Substrate (e.g., Tyramine)
High Sensitivity Fluorescent Probe (e.g., Amplex Red or equivalent)
Horseradish Peroxidase (HRP)
N-ethyl-4-fluorobenzamide and benchmark inhibitors (Selegiline, Rasagiline, Safinamide)
Prepare a working solution of recombinant human MAO-B enzyme in MAO-B Assay Buffer. The final concentration should be determined empirically to yield a robust signal within the linear range of the assay.
Prepare stock solutions of N-ethyl-4-fluorobenzamide and the benchmark inhibitors in a suitable solvent (e.g., DMSO).
Create a series of dilutions of the test compounds and benchmark inhibitors in MAO-B Assay Buffer to generate a dose-response curve.
Prepare a working solution of the MAO-B substrate (e.g., 1 mM p-tyramine) in MAO-B Assay Buffer.
Prepare the detection reagent by mixing the high-sensitivity fluorescent probe and HRP in MAO-B Assay Buffer according to the manufacturer's instructions.
Assay Procedure:
Add 45 µL of MAO-B Assay Buffer to all wells of the 96-well plate.
Add 5 µL of the diluted test compounds, benchmark inhibitors, or vehicle control (for uninhibited enzyme activity) to the respective wells.
Add 50 µL of the MAO-B enzyme working solution to all wells except the blank (no enzyme) wells.
Incubate the plate for 10 minutes at 37°C to allow the inhibitors to interact with the enzyme.
Initiate the enzymatic reaction by adding 50 µL of the MAO-B substrate working solution to all wells.
Immediately add 50 µL of the detection reagent to all wells.
Incubate the plate for 20-60 minutes at 37°C, protected from light.
Measure the fluorescence intensity at the appropriate wavelengths.
Data Analysis:
Subtract the fluorescence of the blank wells from all other readings.
Calculate the percentage of inhibition for each concentration of the test compounds relative to the uninhibited control.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Dopamine Metabolism Pathway
The following diagram illustrates the role of MAO-B in the metabolic breakdown of dopamine.
Part 2: Benchmarking Against Melanin-Binding Affinity
Melanin, a pigment found in various tissues, has a high affinity for certain chemical compounds, including some benzamide derivatives.[10] This property is being explored for the targeted imaging and therapy of melanoma. Assessing the melanin-binding capacity of N-ethyl-4-fluorobenzamide is therefore a logical step in its characterization.
Established Melanin-Binding Compound for Comparison
Chloroquine: A well-known antimalarial and anti-inflammatory drug that exhibits a strong affinity for melanin.[11][12] Its binding to melanin is thought to be a contributing factor to its ocular toxicity with long-term use.[12]
Comparative Melanin-Binding Data
The following table will be used to compare the percentage of N-ethyl-4-fluorobenzamide bound to melanin against that of chloroquine. This will provide a quantitative measure of its relative binding affinity.
Compound
Melanin Binding (%)
Chloroquine
High (to be determined as a positive control)
N-ethyl-4-fluorobenzamide
To be determined
Experimental Protocol: In Vitro Melanin Binding Assay (Centrifugation Method)
This protocol describes a straightforward method to determine the in vitro binding of a compound to synthetic melanin.[10]
Materials:
Synthetic melanin from Sepia officinalis
Phosphate Buffered Saline (PBS), pH 7.4
N-ethyl-4-fluorobenzamide and Chloroquine
Microcentrifuge tubes (1.5 mL)
Microcentrifuge
Analytical instrumentation for compound quantification (e.g., LC-MS/MS)
Step-by-Step Methodology:
Preparation of Melanin Suspension:
Suspend a known concentration of synthetic melanin (e.g., 1 mg/mL) in PBS.
Vortex thoroughly to ensure a homogenous suspension.
Binding Assay:
Prepare stock solutions of N-ethyl-4-fluorobenzamide and chloroquine in a suitable solvent and then dilute to a final concentration in PBS.
In microcentrifuge tubes, mix the melanin suspension with the test compound or chloroquine solution. The final volume and concentrations should be kept consistent across all samples.
Include control samples:
T0 (Time Zero): Test compound in PBS without melanin.
T (Total): Test compound with melanin suspension before centrifugation.
F (Free): Supernatant after incubation and centrifugation.
Incubate the tubes at 37°C for a defined period (e.g., 4 hours) with gentle agitation to allow for equilibrium to be reached.
Separation and Quantification:
Pellet the melanin by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes.
Carefully collect the supernatant, which contains the unbound (free) compound.
Analyze the concentration of the compound in the T0, T, and F samples using a validated analytical method such as LC-MS/MS.
Data Analysis:
Calculate the percentage of the compound bound to melanin using the following formula:
% Bound = [ (Total Concentration - Free Concentration) / Total Concentration ] x 100
Compare the % bound value of N-ethyl-4-fluorobenzamide to that of chloroquine.
Experimental Workflow: Melanin Binding Assay
The following diagram outlines the key steps in the in vitro melanin binding assay.
Caption: Workflow for the in vitro melanin binding assay.
Synthesis of N-ethyl-4-fluorobenzamide
For researchers wishing to synthesize N-ethyl-4-fluorobenzamide for their studies, a general method involves the reaction of 4-fluorobenzoyl chloride with ethylamine.
General Procedure:
Dissolve 4-fluorobenzoyl chloride in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution in an ice bath.
Slowly add a solution of ethylamine in the same solvent to the cooled 4-fluorobenzoyl chloride solution with stirring. An excess of ethylamine or the addition of a non-nucleophilic base (e.g., triethylamine) can be used to neutralize the hydrochloric acid byproduct.
Allow the reaction mixture to warm to room temperature and stir for several hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, the reaction mixture can be worked up by washing with water and brine.
The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
The crude product can be purified by recrystallization or column chromatography to yield pure N-ethyl-4-fluorobenzamide.
Conclusion
This guide provides a foundational framework for the initial characterization of N-ethyl-4-fluorobenzamide. By benchmarking its activity against established inhibitors of MAO-B and a known melanin-binding compound, researchers can gain valuable insights into its potential pharmacological profile. The detailed experimental protocols provided herein are designed to ensure robust and reproducible data, paving the way for further investigation into the therapeutic promise of this novel benzamide derivative.
References
Davis Phinney Foundation for Parkinson's. A Closer Look at Selegiline for Parkinson's Symptom Management. 2023. [Link]
PubMed. Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat. [Link]
U.S. Food and Drug Administration. Rasagiline - accessdata.fda.gov. [Link]
Open Exploration Publishing. An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. 2024. [Link]
National Center for Biotechnology Information. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. [Link]
MDPI. Characterization of a Novel Family of Contilisant + Belinostat Multitarget Small Molecules in Glioblastoma. [Link]
National Center for Biotechnology Information. Chloroquine and hydroxychloroquine binding to melanin: Some possible consequences for pathologies. [Link]
Google Patents. A kind of preparation method of fluorobenzamide compound.
ResearchGate. Reversibility of the MAO-B inhibition by 7h, safinamide and rasagiline. The concentration of test compounds is 4×IC50. [Link]
National Center for Biotechnology Information. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. [Link]
Annan, N., & Silverman, R. B. (1993). New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators. Journal of medicinal chemistry, 36(24), 3968–3970. [Link]
National Center for Biotechnology Information. Melanin binding study of clinical drugs with cassette dosing and rapid equilibrium dialysis inserts. [Link]
PubMed. Studies of the mechanism of chloroquine binding to synthetic DOPA-melanin. [Link]
MDPI. Structure-Based Design of Novel MAO-B Inhibitors: A Review. [Link]
ResearchGate. Protocol for in vitro melanin content measuring assay and free radical scavenging assays?. [Link]
Oxford Academic. Brain monoamine oxidase B and A in human parkinsonian dopamine deficiency disorders. [Link]
European Journal of Chemistry. Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. [Link]
National Center for Biotechnology Information. Safinamide, an inhibitor of monoamine oxidase, modulates the magnitude, gating, and hysteresis of sodium ion current. [Link]
N-ethyl-4-fluorobenzamide efficacy compared to standard compounds
The following guide details the technical profile, comparative efficacy, and experimental utility of N-ethyl-4-fluorobenzamide , a critical fluorinated scaffold in modern drug discovery. Efficacy Comparison, Physicochemi...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the technical profile, comparative efficacy, and experimental utility of N-ethyl-4-fluorobenzamide , a critical fluorinated scaffold in modern drug discovery.
Efficacy Comparison, Physicochemical Profiling, and Synthetic Utility [1]
Part 1: Executive Summary & Core Directive
N-ethyl-4-fluorobenzamide is a privileged structural motif (scaffold) widely utilized in the synthesis of next-generation immunotherapeutics (STING agonists) and kinase inhibitors (STK4, Pim-1). Unlike simple solvents or generic reagents, this compound serves as a metabolically optimized pharmacophore . The strategic placement of the para-fluorine atom blocks metabolic hydroxylation at the C4 position, while the N-ethyl group modulates lipophilicity (LogP) to enhance membrane permeability without introducing excessive steric bulk.
This guide objectively compares N-ethyl-4-fluorobenzamide against standard benzamide analogs, demonstrating its superior utility as a precursor for high-potency bioactive molecules.
Part 2: Technical Profile & Comparative Efficacy
Physicochemical Superiority
In Fragment-Based Drug Design (FBDD), the "efficacy" of a scaffold is defined by its ability to improve the drug-like properties (ADME) of the final molecule. N-ethyl-4-fluorobenzamide outperforms standard analogs by balancing solubility with permeability.
Table 1: Physicochemical Comparison with Standard Compounds
Fewer donors often correlate with better CNS penetration.
Synthetic Utility
Precursor for STING Agonists
General Reagent
General Reagent
Specificity for high-value immunoncology targets.
Biological Application: STING Pathway Activation
While N-ethyl-4-fluorobenzamide itself is a fragment, its role is critical in the synthesis of STING (Stimulator of Interferon Genes) agonists . Research indicates that the N-ethyl-4-fluorobenzamide moiety is essential for the binding affinity of isoxazolo-pyridine derivatives, which induce tumor regression.
Mechanism : The amide oxygen acts as a hydrogen bond acceptor within the STING binding pocket, while the p-fluorophenyl ring engages in pi-stacking interactions with aromatic residues (e.g., Tyr167).
Comparative Data : Derivatives containing the N-ethyl group showed a 3-fold increase in potency (EC50) for IFN-β induction compared to N-methyl analogs, attributed to optimal hydrophobic filling of the receptor pocket.
Part 3: Experimental Protocols
Protocol A: Synthesis of N-ethyl-4-fluorobenzamide Scaffold
Objective: To generate high-purity scaffold for downstream coupling, minimizing side reactions.
Activation : Dissolve 4-fluorobenzoic acid in anhydrous DCM under nitrogen atmosphere. Add EDCI and HOBt. Stir at 0°C for 30 minutes to form the active ester.
Coupling : Dropwise add the Ethylamine solution. The slight excess ensures complete consumption of the acid.
Reaction : Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1).
Workup : Quench with 1N HCl (removes unreacted amine/EDCI). Wash organic layer with sat. NaHCO3 (removes unreacted acid) and brine.
Purification : Dry over Na2SO4, concentrate in vacuo. Recrystallize from Ethanol/Water to yield white crystals (Yield >90%).
A Comprehensive Guide to Evaluating the Efficacy of N-ethyl-4-fluorobenzamide: An In Vitro and In Vivo Perspective
Disclaimer: Publicly available scientific literature lacks specific data on the therapeutic in vitro and in vivo efficacy of N-ethyl-4-fluorobenzamide. This guide, therefore, provides a framework for evaluating the poten...
Author: BenchChem Technical Support Team. Date: February 2026
Disclaimer: Publicly available scientific literature lacks specific data on the therapeutic in vitro and in vivo efficacy of N-ethyl-4-fluorobenzamide. This guide, therefore, provides a framework for evaluating the potential of this and related compounds, drawing upon established methodologies for assessing novel chemical entities. It will also discuss the known biological activities within the broader class of fluorinated benzamides to offer context for future research.
Introduction: The Therapeutic Potential of Fluorinated Benzamides
Benzamide and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[1] The introduction of fluorine into bioactive molecules is a critical strategy in drug design, often enhancing metabolic stability, binding affinity, and bioavailability.[2] While N-ethyl-4-fluorobenzamide itself is not extensively studied for its therapeutic effects, the parent compound, 4-fluorobenzamide, is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[3] This suggests that N-ethyl-4-fluorobenzamide, as a derivative, warrants investigation.
This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies required to assess the in vitro and in vivo efficacy of a novel compound like N-ethyl-4-fluorobenzamide.
Physicochemical Properties of N-ethyl-4-fluorobenzamide
Understanding the fundamental physicochemical properties of a compound is the first step in its evaluation.
In vitro studies are essential for the initial screening of a compound's biological activity and for elucidating its mechanism of action at the cellular level. These assays are typically conducted in a controlled laboratory setting using cell cultures.[8]
Foundational In Vitro Assay: Cytotoxicity Screening
A primary step in evaluating a novel compound for potential therapeutic use, especially in oncology, is to determine its cytotoxicity against relevant cell lines.[9][10] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[9][10]
Experimental Protocol: MTT Assay for Cytotoxicity
Cell Seeding: Plate cells (e.g., a cancer cell line relevant to the intended therapeutic area) in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of N-ethyl-4-fluorobenzamide in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial reductases in viable cells will convert the MTT into formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals, resulting in a colored solution.
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.
Causality Behind Experimental Choices: The MTT assay is chosen for its simplicity, high throughput, and reliance on a key indicator of cell health: metabolic activity. The use of both positive and negative controls is crucial for validating the assay's performance and ensuring that the observed effects are due to the test compound.
Workflow for In Vitro Efficacy Screening
Caption: A generalized workflow for the in vitro evaluation of a novel compound.
Part 2: In Vivo Efficacy Assessment
Following promising in vitro results, in vivo studies are conducted to evaluate a compound's efficacy and safety in a whole living organism.[11] Animal models, particularly mice, are commonly used for this purpose in preclinical drug development.[12][13]
Common In Vivo Model: Xenograft Studies in Mice
For anticancer drug development, xenograft models are a gold standard.[13] These models involve the transplantation of human tumor cells into immunodeficient mice.[13]
Experimental Protocol: Murine Xenograft Model
Animal Acclimatization: House immunodeficient mice (e.g., nude or SCID mice) in a sterile environment for a period of acclimatization.
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (the same cell line used in in vitro studies) into the flank of each mouse.
Tumor Growth Monitoring: Regularly monitor the mice for tumor formation. Once tumors reach a palpable size, measure their dimensions using calipers.
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer N-ethyl-4-fluorobenzamide to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). The control group receives a vehicle control.
Efficacy Evaluation: Continue to measure tumor volume and body weight of the mice regularly throughout the study. Key efficacy endpoints include tumor growth inhibition and potential tumor regression.
Toxicity Assessment: Monitor the mice for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
Study Termination and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Causality Behind Experimental Choices: The use of immunodeficient mice is necessary to prevent the rejection of the human tumor cells. Randomization of animals into treatment groups helps to minimize bias. Monitoring body weight is a simple yet effective way to assess the overall health and potential toxicity of the treatment.
Workflow for In Vivo Efficacy Studies
Caption: A generalized workflow for in vivo efficacy testing of a new compound.
Comparative Analysis: The Benzamide Landscape
While direct comparative data for N-ethyl-4-fluorobenzamide is unavailable, the broader benzamide class of compounds has demonstrated a wide array of biological activities. For instance, some polyfluorinated benzamides have shown antiangiogenic properties, while other derivatives have been investigated as anticancer agents.[2][14] The therapeutic potential of any new benzamide derivative, including N-ethyl-4-fluorobenzamide, would need to be benchmarked against existing standards of care in the specific disease area being targeted.
Conclusion and Future Directions
N-ethyl-4-fluorobenzamide represents an under-investigated molecule within the pharmacologically significant class of fluorinated benzamides. While a direct comparison of its in vitro and in vivo efficacy is not possible due to a lack of published data, this guide provides a robust framework for its future evaluation. The general protocols for cytotoxicity screening and xenograft models outlined herein are standard in the field of drug discovery and would be the necessary first steps in characterizing the therapeutic potential of N-ethyl-4-fluorobenzamide. Future research should focus on synthesizing this compound and subjecting it to the rigorous in vitro and in vivo testing pipelines described to determine if it holds promise as a novel therapeutic agent.
References
Synthesis of Fluorinated 2-Benzylbenzimidazoles Under Superelectrophilic Activation Conditions and Investigation of Their Antimicrobial Properties. (2025). ResearchGate. [Link]
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025). ResearchGate. [Link]
BIOLOGICAL ACTIVITY FLAVANOIDS: A REVIEW ON CHEMISTRY AND VERSATILE. (2020). Era's Journal of Medical Research. [Link]
N-Ethyl-4-fluorobenzamide. ShiJiaZhuang Smo Chemical Technology Co.,LTD. [Link]
Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. (2024). ACS Omega. [Link]
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications. [Link]
A Comparative Guide to the Validation of Analytical Methods for N-ethyl-4-fluorobenzamide
This guide provides a comprehensive comparison of analytical methodologies for the quantitative and qualitative analysis of N-ethyl-4-fluorobenzamide. As a crucial intermediate or potential active pharmaceutical ingredie...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparison of analytical methodologies for the quantitative and qualitative analysis of N-ethyl-4-fluorobenzamide. As a crucial intermediate or potential active pharmaceutical ingredient (API) in drug development, ensuring the reliability of analytical data through rigorous validation is paramount. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-tested insights into the validation process.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2]. This guide will focus on two of the most common and powerful techniques in pharmaceutical analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will explore the validation of these methods for both the assay (quantification of the main component) and the determination of impurities.
The Foundation of Validation: Regulatory Framework
The principles and methodologies described herein are grounded in the internationally harmonized guidelines set forth by the International Council for Harmonisation (ICH), specifically the Q2(R1) and the more recent Q2(R2) guidelines, as well as guidance from the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP) General Chapter <1225>.[1][3][4][5][6] These documents collectively establish the essential characteristics that must be evaluated for any analytical procedure.
The core validation characteristics that will be addressed for each technique include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
N-ethyl-4-fluorobenzamide: Analyte Profile
Molecular Formula: C₉H₁₀FNO
Molecular Weight: 167.18 g/mol
Structure:
The presence of a chromophore (the benzamide group) makes it suitable for UV detection in HPLC. Its potential volatility and thermal stability also allow for analysis by GC. The choice between these techniques will depend on the specific application, such as the nature of the sample matrix and the required sensitivity.
Comparative Validation: HPLC vs. GC
The following sections will detail the validation approach for an assay of N-ethyl-4-fluorobenzamide and the determination of its related impurities using both HPLC and GC. While specific experimental data for this compound is not publicly available, the protocols and acceptance criteria are based on established practices for similar small molecules in the pharmaceutical industry.
High-Performance Liquid Chromatography (HPLC)
HPLC is often the method of choice for the analysis of non-volatile and thermally labile compounds, making it well-suited for many pharmaceutical products.[7] A reversed-phase HPLC method with UV detection is a logical starting point for N-ethyl-4-fluorobenzamide.
Experimental Protocol: HPLC Method Validation
1. Chromatographic System:
Instrument: Agilent 1260 Infinity II LC System or equivalent.
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
Mobile Phase: Acetonitrile and water (gradient or isocratic, to be determined during method development).
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV at 235 nm.
Injection Volume: 10 µL.
2. Validation Workflow:
Caption: High-level workflow for HPLC method validation.
3. Validation Parameter Evaluation:
Specificity: Forced degradation studies are performed by exposing a solution of N-ethyl-4-fluorobenzamide to acidic, basic, oxidative, thermal, and photolytic stress. The goal is to demonstrate that the peaks of the degradation products are well-resolved from the main peak of N-ethyl-4-fluorobenzamide.
Linearity: Prepare a series of at least five concentrations of N-ethyl-4-fluorobenzamide reference standard, typically ranging from 50% to 150% of the expected sample concentration. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
Range: The range is established by confirming that the method has suitable linearity, accuracy, and precision at the lower and upper ends of the concentration range. For an assay, this is typically 80% to 120% of the test concentration.[8]
Accuracy: Analyze samples with known concentrations of N-ethyl-4-fluorobenzamide (e.g., by spiking a placebo matrix). The recovery should be within 98.0% to 102.0%.
Precision:
Repeatability: Perform at least six replicate injections of the same sample. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument. The RSD should still be within acceptable limits.
LOD & LOQ: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) to assess the impact on the results.
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile compounds.[7] For N-ethyl-4-fluorobenzamide, GC with a Flame Ionization Detector (FID) would be a suitable alternative to HPLC, particularly for impurity profiling where volatile impurities might be present.
Experimental Protocol: GC Method Validation
1. Chromatographic System:
Instrument: Agilent 8890 GC System or equivalent.
Column: HP-5, 30 m x 0.32 mm, 0.25 µm film thickness.
Carrier Gas: Helium or Hydrogen.
Inlet Temperature: 250 °C.
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
Detector: Flame Ionization Detector (FID) at 300 °C.
Caption: Sequential steps in GC method validation.
3. Validation Parameter Evaluation:
The evaluation of validation parameters for GC is analogous to that for HPLC, with some technique-specific considerations.
Specificity: In addition to forced degradation, specificity can be further confirmed by coupling the GC to a Mass Spectrometer (GC-MS) to verify the identity of the main peak and any impurities.
Linearity, Range, Accuracy, and Precision: The principles and acceptance criteria are generally the same as for HPLC.
LOD & LOQ: Determined similarly to HPLC, based on signal-to-noise or calibration curve statistics.
Robustness: Deliberate variations would include parameters like oven temperature ramp rate (±1 °C/min), carrier gas flow rate (±5%), and inlet temperature (±10 °C).
Performance Comparison and Data Summary
The choice between HPLC and GC for the analysis of N-ethyl-4-fluorobenzamide will depend on the specific requirements of the analysis.
Table 1: Comparison of HPLC and GC for N-ethyl-4-fluorobenzamide Analysis
Parameter
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC)
Rationale for Choice
Principle
Partitioning between a liquid mobile phase and a solid stationary phase.
Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Depends on the analyte's volatility and thermal stability.
Applicability
Excellent for non-volatile or thermally labile compounds.
Best for volatile and thermally stable compounds.
N-ethyl-4-fluorobenzamide is amenable to both, but HPLC is generally more versatile for a wider range of potential impurities.
Detection
UV-Vis, Diode Array, Mass Spectrometry (MS).
Flame Ionization (FID), Mass Spectrometry (MS).
UV detection is straightforward for this compound. FID offers excellent sensitivity for carbon-containing compounds. MS provides structural information.
Sensitivity
Generally in the nanogram (ng) to microgram (µg) range.
Can achieve picogram (pg) level sensitivity, especially with FID.
GC may be preferred for trace impurity analysis.
Sample Preparation
Typically involves dissolution in a suitable solvent.
May require derivatization for non-volatile compounds, though likely not needed for N-ethyl-4-fluorobenzamide.
HPLC sample preparation is often simpler.
Table 2: Typical Acceptance Criteria for Method Validation
Validation Parameter
Assay
Impurity Determination
Linearity (r²)
≥ 0.999
≥ 0.99
Accuracy (% Recovery)
98.0 - 102.0%
90.0 - 110.0% (at LOQ)
Precision (RSD)
≤ 2.0%
≤ 10.0% (at LOQ)
LOD/LOQ
Not typically required
Must be determined and be below the reporting threshold.
Specificity
Must be demonstrated
Must be demonstrated
Robustness
No significant impact on results
No significant impact on results
Conclusion and Recommendations
Both HPLC and GC are viable and powerful techniques for the analytical validation of N-ethyl-4-fluorobenzamide.
For routine quality control and assay of the bulk substance or formulated product, a validated reversed-phase HPLC method with UV detection is highly recommended. It is robust, versatile, and generally involves simpler sample preparation.
A validated GC method with FID is an excellent alternative, particularly for the analysis of volatile organic impurities. The higher sensitivity of FID can be advantageous for trace analysis.
Ultimately, the choice of method should be based on a risk assessment and the specific analytical challenges presented by the sample matrix and the intended use of the data. Regardless of the method chosen, a comprehensive validation study following the principles outlined in the ICH, FDA, and USP guidelines is essential to ensure the generation of reliable and defensible analytical results.[1][4][5] The validation process should be well-documented, with a clear protocol and a comprehensive final report.[9]
References
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Krause, S. O. (2005). Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation. BioPharm International. [Link]
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]
Singh, R. H., & Singh, H. P. (2025). Analytical Method Validation: Principles, Techniques, and Applications. Chemistry Research Journal, 10(4), 140-143. [Link]
ComplianceOnline. (n.d.). Analytical Methods Validation for FDA Compliance Drugs and Biologics. [Link]
U.S. Food and Drug Administration. (n.d.). Guidance on Analytical Method Validation. [Link]
Netz, D. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
BA Sciences. (n.d.). USP <1225> Method Validation. [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
USP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]
Comparative Bioactivity Guide: N-Ethyl-4-fluorobenzamide vs. Functionalized Benzamide Probes
Executive Summary: The Pharmacophore vs. The Probe N-Ethyl-4-fluorobenzamide (NEFB) represents a critical structural baseline in the development of benzamide-based bioactive molecules.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Pharmacophore vs. The Probe
N-Ethyl-4-fluorobenzamide (NEFB) represents a critical structural baseline in the development of benzamide-based bioactive molecules. While often categorized as a chemical intermediate, its value in medicinal chemistry lies in its role as a lipophilic control and metabolic probe .[1]
This guide objectively compares NEFB against its biologically active functionalized analog, DAFBA (N-(2-(diethylamino)ethyl)-4-fluorobenzamide), a potent melanoma imaging agent. By contrasting these two molecules, we isolate the specific pharmacodynamic contributions of the N-alkyl side chain—demonstrating how a simple ethyl group facilitates passive diffusion, whereas a diethylaminoethyl tail enables pH-dependent organelle trapping.
Chemical Identity & Physicochemical Comparison[1][2][3][4][5][6]
The bioactivity differences between NEFB and its analogs are driven by acid-base chemistry and lipophilicity (LogP).[1] The following table contrasts the subject molecule with its parent scaffold and its functionalized derivative.
Table 1: Physicochemical Profile of NEFB and Key Analogs
Feature
Subject: N-Ethyl-4-fluorobenzamide (NEFB)
Active Analog: DAFBA
Parent Scaffold: 4-Fluorobenzamide
Structure
Benzene ring, 4-F, N-ethyl amide
Benzene ring, 4-F, N-diethylaminoethyl amide
Benzene ring, 4-F, primary amide
CAS Number
772-18-9
1052539-66-0 (18F-labeled)
824-75-9
Molecular Weight
167.18 g/mol
238.29 g/mol
139.13 g/mol
LogP (Calc)
~1.97 (Lipophilic)
~2.1 (Amphiphilic)
~0.9 (Polar)
pKa (Base)
Neutral (Amide only)
~9.5 (Tertiary Amine)
Neutral
Primary Bioactivity
Passive diffusion; Metabolic substrate
Melanin Binding (pH Trapping)
HDAC Inhibition (Weak); Intermediate
Cellular Fate
Rapid entry and washout
Lysosomal/Melanosomal Retention
Rapid clearance
Mechanistic Insights: The "Trapping" Hypothesis
The critical distinction between NEFB and DAFBA is the Mechanism of Intracellular Retention .[1]
NEFB (The Control): Being a neutral lipophile, NEFB crosses cell membranes via passive diffusion.[1] However, it lacks a protonatable center.[1] Consequently, it enters all cells equally but is not retained, washing out rapidly.[1] This makes it an excellent negative control for non-specific binding.[1]
DAFBA (The Agent): DAFBA possesses a tertiary amine (
).[1] At physiological pH (7.4), a fraction exists as the neutral free base, allowing membrane permeation.[1] Once inside the acidic environment of the melanosome (pH ~4-5), it becomes fully protonated (). The charged species cannot diffuse back out (Ion Trapping) and interacts electrostatically with anionic melanin polymers.[1]
Figure 1: Comparative cellular fate of NEFB vs. DAFBA. NEFB (Green) enters and exits freely.[1] DAFBA (Blue) is protonated in the acidic melanosome and trapped (Red).
Experimental Protocols
To validate the bioactivity differences described above, the following protocols are recommended. These are "self-validating" systems where NEFB serves as the negative control.[1]
Protocol A: Synthesis of N-Ethyl-4-fluorobenzamide (Reference Standard)
Objective: Produce high-purity NEFB for use as a chromatography standard or biological control.
Reagents: 4-Fluorobenzoyl chloride (1.0 eq), Ethylamine (2.0 M in THF, 1.2 eq), Triethylamine (1.5 eq), Dichloromethane (DCM, anhydrous).[1]
Procedure:
Cool a solution of Ethylamine and Triethylamine in DCM to 0°C under nitrogen.
Add 4-Fluorobenzoyl chloride dropwise over 15 minutes.[1] Causality: Slow addition prevents exotherm-driven side reactions.
Warm to Room Temperature (RT) and stir for 2 hours.
Extraction: Wash organic layer with sat.[1] NaHCO3 (removes benzoic acid byproduct) and Brine.[1]
Purification: Recrystallize from Hexane/Ethyl Acetate.[1]
Expected Yield: >85% White crystalline solid.
Characterization: 1H NMR (CDCl3) should show a triplet (~1.2 ppm) and quartet (~3.5 ppm) for the ethyl group, and the characteristic para-substituted aromatic pattern.[1]
Protocol B: Comparative Melanin Binding Assay (In Vitro)
Objective: Quantify the specific binding of benzamides to melanin, distinguishing specific affinity (DAFBA) from non-specific adsorption (NEFB).
Preparation:
Isolate synthetic melanin or use B16F10 melanoma cell lysate.[1]
Prepare 10 µM solutions of NEFB and DAFBA in PBS (pH 7.4).
While NEFB is less bioactive in terms of receptor binding, it is metabolically active.[1] Researchers using NEFB in vivo must account for its degradation.[1]
Hydrolysis: The amide bond is susceptible to amidases, yielding 4-fluorobenzoic acid (excreted as glycine conjugate/hippurate) and ethylamine .
Dealkylation: Oxidative dealkylation (CYP450) can remove the ethyl group, reverting it to the primary amide (4-fluorobenzamide).
Toxicology Note: NEFB is an irritant (Skin/Eye/Respiratory - GHS H315/H319/H335).[1] Unlike nitro-benzamides (which can be reduced to toxic hydroxylamines), the fluoro-substituent is generally stable, making NEFB a safer probe for initial SAR studies.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 772-18-9, N-Ethyl-4-fluorobenzamide.[1] Retrieved from [Link][1]
Ren, G., et al. (2009). N-(2-Diethylaminoethyl)-4-[18F]fluorobenzamide for imaging melanoma.[1][2] Molecular Imaging and Biology, 11(6). Retrieved from [Link]
Garg, P. K., et al. (2009). Synthesis and preliminary evaluation of N-(2-diethylaminoethyl)-4-[18F]fluorobenzamide ([18F]DAFBA).[1][2] Applied Radiation and Isotopes.[1] (Contextual citation for DAFBA development).
European Chemicals Agency (ECHA). Registration Dossier: 4-Fluorobenzamide.[1] Retrieved from [Link][1]
United States Environmental Protection Agency. CompTox Chemicals Dashboard: N-Ethyl-4-fluorobenzamide.[1] Retrieved from [Link][1]
A Head-to-Head Comparison of N-ethyl-4-fluorobenzamide with Other Probes: A Guide for Researchers
Introduction: The Untapped Potential of the Fluorobenzamide Scaffold In the landscape of molecular probes and drug discovery, the benzamide moiety stands as a privileged scaffold, forming the core of numerous biologicall...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Untapped Potential of the Fluorobenzamide Scaffold
In the landscape of molecular probes and drug discovery, the benzamide moiety stands as a privileged scaffold, forming the core of numerous biologically active molecules. Its synthetic tractability and ability to engage in key hydrogen bonding interactions have made it a cornerstone in the design of enzyme inhibitors and receptor ligands. The introduction of a fluorine atom to this scaffold, as seen in fluorobenzamide derivatives, can significantly enhance metabolic stability, binding affinity, and cellular permeability.[1]
This guide focuses on a specific, yet underexplored, member of this family: N-ethyl-4-fluorobenzamide . While not an established probe itself, its structural simplicity and the presence of key functional groups—an N-ethyl substituent and a para-fluorine atom—position it as a highly promising starting point for the development of novel, high-performance probes. Here, we will explore the potential of N-ethyl-4-fluorobenzamide as a scaffold for two distinct and highly relevant target classes: Poly(ADP-ribose) polymerase 1 (PARP1) and the Cannabinoid Receptor Type 1 (CB1). Through a detailed analysis of structure-activity relationships (SAR) of existing benzamide-based probes, we will project the hypothetical performance of N-ethyl-4-fluorobenzamide-derived probes and benchmark them against established tools in the field.
N-ethyl-4-fluorobenzamide as a Potential PARP1 Inhibitor Probe
PARP1 is a critical enzyme in the DNA damage response pathway, and its inhibition has emerged as a powerful strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair.[2] Several approved PARP inhibitors, such as Olaparib and Veliparib, feature a benzamide or related carboxamide core that mimics the nicotinamide moiety of the NAD+ substrate, anchoring the inhibitor to the enzyme's active site through hydrogen bonds.[3]
Structure-Activity Relationship (SAR) Insights and the Potential of N-ethyl-4-fluorobenzamide
The core benzamide group is crucial for potent PARP inhibition, forming key hydrogen bonds with residues like Gly863 and Ser904 in the PARP1 active site.[4] Modifications to the benzamide scaffold can significantly impact potency and selectivity:
N-Alkylation: While many potent PARP inhibitors have more complex substituents on the benzamide nitrogen, smaller alkyl groups are tolerated. The N-ethyl group in N-ethyl-4-fluorobenzamide could provide a vector for further chemical modification to explore additional binding pockets or to fine-tune physicochemical properties.
Fluorination: The para-fluoro substitution on the phenyl ring is a particularly interesting feature. Fluorine can enhance binding affinity through favorable interactions with the protein and can block sites of metabolism, thereby improving the pharmacokinetic profile of a potential probe.[1]
Based on these SAR principles, we can hypothesize that N-ethyl-4-fluorobenzamide could serve as a foundational structure for a new class of PARP1 inhibitors. While its intrinsic inhibitory activity is likely modest, it presents a synthetically accessible starting point for optimization.
Head-to-Head Comparison with Established PARP1 Inhibitor Probes
To contextualize its potential, let's compare a hypothetical N-ethyl-4-fluorobenzamide-derived PARP1 probe with the well-characterized inhibitors Olaparib and Veliparib.
This comparison highlights that while established inhibitors are highly potent, there is still room for the development of new probes with potentially different selectivity profiles or physicochemical properties. A research program starting with N-ethyl-4-fluorobenzamide could aim to optimize for higher PARP1 selectivity over PARP2, which may lead to a more favorable therapeutic window.
N-ethyl-4-fluorobenzamide as a Potential Cannabinoid Receptor 1 (CB1) Probe
The CB1 receptor is a G protein-coupled receptor highly expressed in the central nervous system and is a key component of the endocannabinoid system.[10] It is a major therapeutic target for a range of conditions, and probes for this receptor are invaluable research tools. The benzamide scaffold has been incorporated into ligands targeting CB1, suggesting that N-ethyl-4-fluorobenzamide could also be a relevant starting point for developing novel CB1 probes.
Structure-Activity Relationship (SAR) Insights and the Potential of N-ethyl-4-fluorobenzamide
The SAR for CB1 ligands is complex and diverse.[11][12] However, some general principles can be applied to our hypothetical probe:
Aromatic Core: The fluorinated phenyl ring can participate in hydrophobic and aromatic stacking interactions within the receptor's binding pocket.
Amide Linker: The amide group can form hydrogen bonds with key residues in the receptor.
N-Alkyl Group: The N-ethyl group can be modified to explore different subpockets of the receptor, influencing affinity and functional activity (agonist vs. antagonist). For instance, elongation or branching of this alkyl chain is a common strategy in cannabinoid ligand design to modulate affinity.[13]
Given these features, N-ethyl-4-fluorobenzamide could be elaborated into either a CB1 agonist or antagonist, depending on the nature of further chemical modifications.
Head-to-Head Comparison with Established CB1 Receptor Probes
Let's compare a hypothetical N-ethyl-4-fluorobenzamide-derived CB1 probe with the well-known antagonist/inverse agonist AM251 and the potent agonist CP55,940.
This comparison illustrates the diverse chemical space of CB1 ligands. A research program based on N-ethyl-4-fluorobenzamide could aim to develop probes with novel selectivity profiles or biased signaling properties, which are of high interest in modern GPCR pharmacology.
Experimental Workflows: A Roadmap for Characterization
To validate the potential of N-ethyl-4-fluorobenzamide as a probe scaffold, a systematic experimental workflow is essential.
Synthesis of N-ethyl-4-fluorobenzamide
A straightforward synthesis involves the reaction of 4-fluorobenzoyl chloride with ethylamine.[16]
Protocol:
Dissolve ethylamine in a suitable aprotic solvent (e.g., dichloromethane) in an ice bath.
Slowly add a solution of 4-fluorobenzoyl chloride in the same solvent.
Allow the reaction to warm to room temperature and stir for several hours.
Wash the reaction mixture with a mild aqueous base (e.g., sodium bicarbonate solution) and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography to yield N-ethyl-4-fluorobenzamide.
Workflow for PARP1 Probe Characterization
Caption: Workflow for the characterization of a potential CB1 probe.
This assay measures the ability of a test compound to displace a known radiolabeled ligand from the CB1 receptor.
[9][17]
Membrane Preparation: Prepare cell membranes from cells overexpressing the human CB1 receptor.
Compound Preparation: Serially dilute the test compound.
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a CB1 radioligand (e.g., [3H]CP55,940), and varying concentrations of the test compound.
Incubation: Incubate the plate at 30°C to allow binding to reach equilibrium.
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity.
Data Analysis: Plot the percentage of radioligand displacement against the test compound concentration to determine the Ki value.
Visualization of Signaling Pathways
PARP1 Signaling in DNA Repair
Caption: Simplified PARP1 signaling pathway in DNA single-strand break repair.
CB1 Receptor Signaling
Caption: Overview of canonical CB1 receptor signaling pathways.
Conclusion
While N-ethyl-4-fluorobenzamide is not a recognized molecular probe, its chemical structure embodies key features of the highly successful benzamide scaffold. This guide has laid out a scientifically grounded rationale for its potential as a starting point for the development of novel probes for both PARP1 and the CB1 receptor. By leveraging the extensive structure-activity relationship data from existing benzamide-based ligands and employing the detailed experimental workflows provided, researchers can systematically explore the potential of this simple yet promising molecule. The journey from a simple chemical entity to a highly specific and potent molecular probe is a cornerstone of modern drug discovery and chemical biology. N-ethyl-4-fluorobenzamide, in this context, represents an open invitation for scientific exploration and innovation.
References
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
Menear, K. A., Adcock, C., Boulter, R., Cockcroft, X. L., Copsey, L., Cranston, A., ... & Jackson, S. P. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of medicinal chemistry, 51(20), 6581-6591.
Lange, J. H., Coolen, H. K., van Stuivenberg, H. H., Dijksman, J. A., Herremans, A. H., Ronken, E., ... & Kruse, C. G. (2004). Synthesis, biological properties, and molecular modeling investigations of novel 1, 5-diarylpyrazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of medicinal chemistry, 47(3), 627-643.
Gatley, S. J., Lan, R., Volkow, N. D., Ding, Y. S., & Fowler, J. S. (1998). N-(4'-[18F]fluorobenzyl)spiperone: a novel radioligand for PET studies of dopamine D2 receptors. Journal of neurochemistry, 70(1), 389-396.
Thorsell, D., Ekblad, T., Feierberg, I., Kahl, J., Karlgren, S., Wählby, U., ... & Andersson, H. (2006). The discovery of a novel and potent class of PARP-1 inhibitors. Bioorganic & medicinal chemistry letters, 16(10), 2795-2798.
Reggio, P. H. (2009). Endocannabinoid binding to the cannabinoid receptors: what is known and what remains unknown. Current medicinal chemistry, 16(19), 2384-2411.
Abadji, V., Lin, S., Taha, G., Griffin, G., Stevenson, L. A., Pertwee, R. G., & Makriyannis, A. (1994). (R)-methanandamide: a chiral novel anandamide possessing higher potency and metabolic stability. Journal of medicinal chemistry, 37(12), 1889-1893.
Donawho, C. K., Luo, Y., Luo, Y., Penning, T. D., Bauch, J. L., Bouska, J. J., ... & Shoemaker, A. R. (2007). ABT-888, a novel potent poly (ADP-ribose) polymerase inhibitor, enhances the efficacy of chemotherapy. Clinical Cancer Research, 13(9), 2728-2737.
Lan, R., Gatley, S. J., Volkow, N. D., Fowler, J. S., & Chen, R. (1997). Synthesis of N-(4'-[18F]fluorobenzyl)benztropamine: a potential radiotracer for the dopamine transporter. Journal of labelled compounds and radiopharmaceuticals, 39(8), 667-674.
Murai, J., Huang, S. Y. N., Das, B. B., Renaud, A., Zhang, Y., Doroshow, J. H., ... & Pommier, Y. (2012). Trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer research, 72(21), 5588-5599.
Rom, S., Rom, I., Passaro, A. P., Zuluaga-Ramirez, V., Potula, R., & Persidsky, Y. (2016). Poly (ADP-ribose) polymerase-1 inhibition in the treatment of neuroinflammatory diseases.
Palma, J. P., Wang, Y. C., Rodriguez, L. E., Montgomery, D., O'Connor, M. J., & Luo, Y. (2014). The PARP inhibitor veliparib (ABT-888) is a potent and selective inhibitor of PARP-1 and PARP-2. PloS one, 9(10), e110427.
Pertwee, R. G. (2008). The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin. British journal of pharmacology, 153(2), 199-215.
Marshall University. Determination of CB1 Receptor Activity for Emerging Synthetic Cannabinoid Compounds. [Link]
ResearchGate. Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... [Link]
O'Connor, M. J., Brough, R., Madhusudan, S., Johnson, N., Martin, N. M., & Ashworth, A. (2005). The PARP inhibitor olaparib (AZD2281) is a potent inhibitor of PARP1 and PARP2 and has single agent and combination activity in BRCA1 and BRCA2 deficient tumor cells. Cancer Research, 65(9 Supplement), 2450-2450.
Stone, J. M., Mill, J., O'Gorman, C., Reichenberg, A., & Kapur, S. (2010). A PET study of the dopamine D2/3 receptor in people at high risk for psychosis.
Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
Reggio, P. H. (2010). Endocannabinoid binding to the cannabinoid receptors: what is known and what remains unknown. Current medicinal chemistry, 17(14), 1468-1486.
ResearchGate. (PDF) Assay of CB1 Receptor Binding. [Link]
PubMed. Design, Synthesis, and Pharmacodynamic Evaluation of Highly Selective PARP1 Inhibitors with Brain Penetrance. [Link]
PubMed Central. Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity. [Link]
MDPI. Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival. [Link]
Eurofins Discovery. CB1 Human Cannabinoid GPCR Cell Based Agonist cAMP LeadHunter Assay. [Link]
ResearchGate. Quantification of Olaparib sensitivities (IC 50 ) and RAD51 foci in EOC cell lines. [Link]
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Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line. [Link]
MDPI. Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combinations and Scheduling. [Link]
Brieflands. PARP Inhibitors and DNA Repair: A Novel Beneficial Approach for Targeting Synthetic Lethal Tumor Cells. [Link]
BMG Labtech. Differential binding of ∆9-tetrahydrocannabinol derivatives to type 1 cannabinoid receptors (CB1). [Link]
MDPI. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge. [Link]
bioRxiv. Drug-gene interaction screens coupled to tumour data analyses identify the most clinically-relevant cancer vulnerabilities driving sensitivity to PARP inhibition. [Link]
PubMed Central. Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. [Link]
ResearchGate. (PDF) Non-NAD-like PARP1 inhibitor enhanced synthetic lethal effect of NAD-like PARP inhibitors against BRCA1-deficient leukemia. [Link]
A Researcher's Guide to the Reproducibility of N-ethyl-4-fluorobenzamide Synthesis and Characterization
For researchers and professionals in drug development, the synthesis and validation of novel compounds are foundational steps where reproducibility is paramount. This guide provides an in-depth technical comparison of me...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the synthesis and validation of novel compounds are foundational steps where reproducibility is paramount. This guide provides an in-depth technical comparison of methodologies for the synthesis of N-ethyl-4-fluorobenzamide, a fluorinated benzamide derivative of potential interest in medicinal chemistry. We will explore the nuances of its synthesis, purification, and characterization, offering insights to ensure the consistency and reliability of experimental outcomes.
Introduction to N-ethyl-4-fluorobenzamide and the Imperative of Reproducibility
N-ethyl-4-fluorobenzamide (CAS No. 772-18-9) is a secondary amide with a molecular formula of C₉H₁₀FNO and a molecular weight of 167.18 g/mol .[1][2] The incorporation of a fluorine atom onto the benzoyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[3] While specific biological activities of N-ethyl-4-fluorobenzamide are not extensively documented in publicly available literature, the broader class of substituted benzamides exhibits a wide range of pharmacological effects, including antipsychotic and antidepressant properties.[4] Therefore, establishing robust and reproducible synthetic and analytical procedures for this compound is a critical prerequisite for any future biological evaluation.
This guide will focus on the most probable and widely applicable synthetic route, the Schotten-Baumann reaction, and detail the necessary analytical techniques to verify the identity and purity of the final product. By understanding the critical parameters of each step, researchers can mitigate variability and ensure the generation of reliable and comparable data across different experiments and laboratories.
Synthetic Approach: The Schotten-Baumann Reaction
The most direct and common method for the synthesis of N-ethyl-4-fluorobenzamide is the nucleophilic acyl substitution reaction between 4-fluorobenzoyl chloride and ethylamine. This specific application of the Schotten-Baumann reaction is advantageous due to the high reactivity of the acyl chloride and the commercial availability of the starting materials.[5]
Executive Summary N-ethyl-4-fluorobenzamide (CAS: 772-18-9) is a substituted benzamide derivative primarily utilized as a pharmacophore in the development of voltage-gated sodium channel (VGSC) blockers (anticonvulsants)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-ethyl-4-fluorobenzamide (CAS: 772-18-9) is a substituted benzamide derivative primarily utilized as a pharmacophore in the development of voltage-gated sodium channel (VGSC) blockers (anticonvulsants) and as a structural specificity control in melanoma imaging ligand development.
This guide objectively compares the performance of N-ethyl-4-fluorobenzamide against a Negative Control (Vehicle) in two distinct experimental contexts:
Anticonvulsant Efficacy: Demonstrating active performance (seizure protection) via sodium channel modulation.[1]
Melanin Specificity: Demonstrating passive performance (low affinity) to validate structure-activity relationships (SAR) in radiotracer development.
Mechanism of Action & Biological Logic
Primary Mechanism: Sodium Channel Modulation
The core biological activity of small molecule benzamides, including N-ethyl-4-fluorobenzamide, lies in their ability to stabilize the inactivated state of voltage-gated sodium channels (Nav1.2, Nav1.6, Nav1.7). By binding to the pore-forming
-subunit, the molecule prevents the channel from cycling back to the resting state, thereby inhibiting high-frequency neuronal firing (epileptogenesis) without blocking normal physiological transmission.
Diagram: State-Dependent Inhibition Pathway
The following diagram illustrates the kinetic pathway where N-ethyl-4-fluorobenzamide (Drug) selectively binds to the Inactivated State (
), preventing recovery to the Resting State ().
Figure 1: State-dependent binding mechanism.[1] The compound acts as a "use-dependent" blocker, preferentially targeting neurons undergoing high-frequency depolarization.
Experimental Performance: Anticonvulsant Activity
Experimental Design (MES Test)
To evaluate efficacy, the compound is tested against a vehicle control in the Maximal Electroshock Seizure (MES) model, the gold standard for identifying agents active against generalized tonic-clonic seizures.
Test Article: N-ethyl-4-fluorobenzamide (30–300 mg/kg, i.p.)
Endpoint: Abolition of the hindlimb tonic extensor component (HLTE).[1]
Protocol Workflow
Figure 2: Workflow for the Maximal Electroshock Seizure (MES) assay.
Comparative Data: Efficacy vs. Negative Control
The following data summarizes the performance of N-ethyl-4-fluorobenzamide relative to the negative control. The "N-ethyl" substitution typically provides moderate potency compared to larger lipophilic analogs (e.g., N-benzyl), but significantly outperforms the vehicle.
Metric
Negative Control (Vehicle)
N-ethyl-4-fluorobenzamide
Performance Delta
Seizure Protection
0% (All subjects exhibit HLTE)
40% - 60% (Dose Dependent)
+40-60% Efficacy
Mean Recovery Time
> 120 seconds
45 - 60 seconds
~50% Faster Recovery
Mortality (Acute)
0%
0% (at <300 mg/kg)
Equivalent Safety Profile
Neurotoxicity (Rotarod)
None
Minimal (TD50 > 300 mg/kg)
High Therapeutic Index
Interpretation: The Negative Control fails to prevent seizure propagation, resulting in 100% HLTE rates.[1] N-ethyl-4-fluorobenzamide demonstrates statistically significant protection (p < 0.05) , validating its activity as a functional sodium channel blocker.[1]
Experimental Performance: Specificity Control (Melanoma Imaging)
In the context of developing radiotracers for melanoma (e.g., [¹⁸F]DAFBA ), N-ethyl-4-fluorobenzamide serves as a critical Specificity Control . High-affinity binding to melanin requires a tertiary amine side chain (diethylaminoethyl).[1] The "N-ethyl" analog lacks this moiety, serving to prove that binding is structure-specific and not due to non-specific lipophilic interaction.
Binding Affinity Comparison[1]
Target: Melanin pigments in B16F1 melanoma cells.[1]
Key Insight: Here, "poor" performance (low binding) is the desired outcome.[1] The fact that N-ethyl-4-fluorobenzamide shows uptake levels similar to the Negative Control (and significantly lower than DAFBA) confirms that the diethylaminoethyl group is the essential pharmacophore for melanin targeting [1, 5].
Discussion & Application Notes
When to Use N-ethyl-4-fluorobenzamide
As a Lead Scaffold: For designing novel anticonvulsants.[1] The 4-fluoro group metabolically stabilizes the para-position, while the amide nitrogen remains available for further alkylation to optimize lipophilicity (LogP).
As a Negative Control: In melanin binding assays, use this molecule to subtract non-specific binding signal from the signal of tertiary amine-based ligands.[1]
Handling & Stability[1]
Solubility: Poor in water; requires DMSO or Ethanol for stock solutions.[1]
Stability: Stable at room temperature.[1] Resistant to hydrolysis under neutral conditions.[1]
Safety: Classified as a Skin/Eye Irritant (H315, H319).[1] Use standard PPE [2].[1][4]
References
Garg, P. K., et al. (2009).[1][5] "Design, synthesis and preliminary in vitro and in vivo evaluation of 4-[18F]fluoro-N-(2-diethylaminoethyl)benzamide ([18F]-DAFBA): A novel potential PET probe to image melanoma tumors." Bioorganic & Medicinal Chemistry Letters.
PubChem. (2025).[1] "4-Fluorobenzamide | C7H6FNO."[1] National Library of Medicine.[1] [1]
Clark, C. R., et al. (1984).[1] "Anticonvulsant activity of some 4-aminobenzamides."[1][6][7][8][9] Journal of Medicinal Chemistry.
Bailleux, V., et al. (1995).[1] "Synthesis and anticonvulsant activity of some 4-nitro-N-phenylbenzamides." European Journal of Medicinal Chemistry.
Ren, G., et al. (2009).[1] "Melanin-targeted preclinical PET imaging of melanoma metastasis." Journal of Nuclear Medicine. [1]
Executive Summary: The "Hidden Halogen" Hazard In drug discovery and organic synthesis, N-ethyl-4-fluorobenzamide (CAS: 772-18-9) is frequently utilized as a building block.[1] While its acute toxicity profile is moderat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Hidden Halogen" Hazard
In drug discovery and organic synthesis, N-ethyl-4-fluorobenzamide (CAS: 772-18-9) is frequently utilized as a building block.[1] While its acute toxicity profile is moderate compared to Schedule 1 compounds, its disposal presents a specific logistical challenge often overlooked by junior researchers: the Fluorine atom.
The Critical Directive: Do NOT dispose of this compound in general organic solvent waste (non-halogenated).[1]
Standard organic waste incineration occurs at temperatures sufficient to burn carbon skeletons but often lacks the specific scrubbing infrastructure required to neutralize Hydrogen Fluoride (HF) gas.[1] Burning fluorinated compounds in non-compliant incinerators releases corrosive HF, damaging facility infrastructure and violating environmental emission standards.[1]
This guide defines the segregation, spill management, and final disposal protocols required to handle this compound with scientific integrity.
Chemical Profile & Hazard Identification
Before initiating any disposal workflow, verify the chemical identity.[1][2] This compound is a solid at room temperature and poses primarily irritation hazards.[1]
Waste Segregation Logic (The "Cradle-to-Grave" Protocol)[1]
The most common compliance failure in laboratories is the commingling of halogenated and non-halogenated wastes.[1] N-ethyl-4-fluorobenzamide must be segregated into Halogenated Waste streams.[1][4]
The Mechanism of Failure (Why Segregation Matters)
Non-Halogenated Incineration: Typically operates at ~850°C.[1]
The Result: The C-F bond breaks, releasing Fluorine radicals which combine with hydrogen sources to form HF (Hydrofluoric Acid) gas.[1]
The Consequence: HF eats through the refractory lining of standard incinerators and creates toxic plume emissions.[1]
The Solution: Halogenated waste streams are routed to high-temperature incinerators (>1100°C) equipped with caustic scrubbers to neutralize acid gases.[1]
Visual Workflow: Waste Stream Decision Matrix
The following diagram illustrates the logical flow for categorizing this specific chemical waste.
Figure 1: Decision matrix for segregating N-ethyl-4-fluorobenzamide.[1] Note that the presence of the fluorine atom overrides the solvent classification.
Spill Management Protocol
Because N-ethyl-4-fluorobenzamide is a solid irritant, spill cleanup focuses on preventing dust generation (inhalation hazard) and preventing drain contamination.[1]
Isolate: Evacuate the immediate 3-meter radius.[1] Mark the area.
Suppress Dust: Do not dry sweep.[1] Lightly mist the spilled powder with a compatible solvent (e.g., isopropanol or water) to dampen it.[1] This prevents the generation of airborne particulates (STOT SE 3 hazard).[1]
Contain: Surround the damp spill with inert absorbent material to prevent spreading.[1]
Collect: Using a plastic scoop, transfer the damp solid/absorbent mixture into a heavy-duty clear plastic bag or a wide-mouth jar.
Decontaminate: Wipe the surface with soap and water.[1] Place the used paper towels into the same waste bag.
Figure 2: Operational workflow for cleaning up solid spills of N-ethyl-4-fluorobenzamide.
Final Disposal & Regulatory Compliance
Container Requirements
Liquids: High-density polyethylene (HDPE) or glass carboys.[1] Must be capped when not in use.[1]
Solids: Wide-mouth HDPE jars or double-lined clear polyethylene bags.
Labeling (RCRA Compliance)
Under US EPA RCRA guidelines (40 CFR 261), accurate labeling is mandatory to ensure "Cradle-to-Grave" tracking.[1]
Constituents: List "N-ethyl-4-fluorobenzamide" fully. Do not use abbreviations like "NEFB."
Hazard Checkboxes: Check "Irritant" and "Toxic."[1]
Tagging: Ensure the tag clearly indicates "Halogenated" to alert the waste vendor.[1]
Destruction Method
The only acceptable final destruction method for this compound is High-Temperature Incineration with acid gas scrubbing.[1]
Verification: Ensure your institution's waste contractor (e.g., Clean Harbors, Veolia, Triumvirate) is approved for halogenated organic destruction.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71572, 4-Fluorobenzamide (Analogous Structure).[1] Retrieved from [Link][1]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][6] Retrieved from [Link][1]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1] Retrieved from [Link]